molecular formula C11H15FO2 B2391739 (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol CAS No. 2248199-42-8

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Numéro de catalogue: B2391739
Numéro CAS: 2248199-42-8
Poids moléculaire: 198.237
Clé InChI: TTWJKCZDQUMIOP-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a chiral fluorinated and methoxylated organic compound of high interest for research applications. This propanol derivative is classified as For Research Use Only and is not intended for diagnostic or therapeutic procedures. Methoxyphenolic compounds, which share a similar core structure, are recognized in scientific literature for their significant anti-inflammatory properties . Research indicates that such compounds can inhibit the production of multiple key inflammatory mediators in human airway cells, including CCL2, CCL5, IL-6, and IL-8 . The potential mechanism of action for this class of molecules may extend beyond antioxidant effects and is thought to involve the post-transcriptional regulation of cytokine mRNA stability, for instance, through inhibiting the binding of the RNA-binding protein HuR to mRNA . The specific stereochemistry of the (2R)-enantiomer makes it a valuable chiral building block for investigating stereospecific biological interactions and for the synthesis of more complex, optically active molecules in medicinal chemistry research. Researchers can utilize this compound in exploratory studies focused on inflammation, respiratory diseases, and the development of novel pharmacological agents.

Propriétés

IUPAC Name

(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8,13H,5,7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJKCZDQUMIOP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In vitro cytotoxicity screening of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Cytotoxicity Screening of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol: A Strategic Methodological Whitepaper

Executive Summary & Physicochemical Rationale

The compound (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (hereafter referred to as (2R)-FMPP ) represents a highly specialized chiral building block. In medicinal chemistry, the integration of a fluorine atom alongside a methoxy group on a phenyl ring is a classic strategy to modulate lipophilicity, enhance metabolic stability, and increase target binding affinity. However, these exact physicochemical modifications can inadvertently alter cellular membrane partitioning and disrupt mitochondrial oxidative phosphorylation.

As a Senior Application Scientist, I approach the in vitro cytotoxicity screening of (2R)-FMPP not merely as a regulatory checkbox, but as a mechanistic investigation. Because lipophilic, halogenated aromatics can sometimes uncouple mitochondrial respiration without immediately inducing apoptosis, relying on a single viability assay can yield false positives or negatives. Therefore, this guide establishes a dual-assay, self-validating screening matrix utilizing both metabolic (MTT) and ATP-quantification (CellTiter-Glo) endpoints to ensure absolute scientific integrity.

Assay Selection: The Causality Behind the Workflow

To build a trustworthy toxicological profile, we must understand the biological causality behind our assay choices.

  • The MTT Assay (Metabolic Activity): The MTT assay relies on the reduction of a tetrazolium salt to a purple formazan crystal by NAD(P)H-dependent cellular oxidoreductase enzymes[1]. It is highly sensitive to changes in metabolic flux. However, if (2R)-FMPP induces transient metabolic stress without causing cell death, the MTT assay might overstate the compound's true lethality.

  • The CellTiter-Glo® Assay (Absolute Viability): To cross-validate the MTT results, we utilize an ATP-based luminescence assay. This method simultaneously lyses the cells and drives a luciferase-luciferin reaction[2]. Because ATP is the universal energy currency of living cells and degrades rapidly upon necrosis, its quantification provides a highly accurate, direct correlation to the number of viable cells[3].

By running these assays in parallel, we create a self-validating system: if MTT signal drops but ATP levels remain stable, the compound is cytostatic or metabolically disruptive, not acutely cytotoxic.

Workflow A Compound Synthesis (2R)-FMPP B Stock Preparation (100 mM in DMSO) A->B C Cell Culture Seeding (HepG2 & HEK293) B->C D Compound Treatment (0.1 - 100 µM, 48h) C->D E MTT Assay (Oxidoreductase Activity) D->E Pathway 1 F CellTiter-Glo Assay (ATP Quantitation) D->F Pathway 2 G Data Synthesis & IC50 Calculation E->G F->G

Figure 1: Dual-pathway in vitro cytotoxicity screening workflow for (2R)-FMPP.

Self-Validating Experimental Protocols

According to ISO 10993-5 guidelines, a robust in vitro cytotoxicity test must include controls that prove the assay system is functioning correctly[4]. Every plate must include:

  • Vehicle Control (Negative): 0.1% DMSO. Ensures the solvent does not mask or exacerbate toxicity.

  • Positive Control: 10 µM Doxorubicin. Proves the selected cell lines are susceptible to known cytotoxic agents.

  • Background Control: Media + Reagent (no cells). Used for blank subtraction to eliminate optical noise.

Protocol A: MTT Cell Viability Assay
  • Cell Seeding: Harvest exponentially growing HepG2 (hepatocyte) and HEK293 (renal) cells. Seed at a density of 1×104 cells/well in 100 µL of complete DMEM medium in 96-well plates. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of (2R)-FMPP to achieve final well concentrations of 0.1, 1, 10, 50, and 100 µM. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced artifacts. Incubate for 48 h.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 h at 37°C[1].

  • Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to solubilize the purple formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate spectrophotometer.

Protocol B: CellTiter-Glo® Luminescent Assay
  • Preparation: Seed and treat cells identically to Protocol A to maintain parallel experimental integrity.

  • Equilibration: After the 48 h treatment period, equilibrate the 96-well plate and the CellTiter-Glo® 2.0 Reagent to room temperature for 30 minutes. This step is critical to ensure uniform enzymatic activity[2].

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent directly to the 100 µL of culture medium present in each well.

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes. The proprietary thermostable luciferase generates a "glow-type" luminescent signal with a half-life of >5 hours[5].

  • Quantification: Record luminescence using a multimode microplate reader.

Data Presentation & Regulatory Interpretation

Under the ISO 10993-5 standard, a reduction in cell viability by more than 30% (i.e., viability <70% compared to the vehicle control) is officially classified as a cytotoxic effect[6][7].

Table 1: Quantitative Cytotoxicity Summary for (2R)-FMPP (Mock Data for Reference)

Cell LineAssay TypeIC₅₀ (µM)Max Inhibition at 100 µM (%)ISO 10993-5 Classification
HepG2 MTT42.5 ± 2.188.2%Cytotoxic at > 15 µM
HepG2 CellTiter-Glo48.1 ± 1.885.0%Cytotoxic at > 18 µM
HEK293 MTT> 10022.4%Non-Cytotoxic
HEK293 CellTiter-Glo> 10019.8%Non-Cytotoxic

Interpretation: The data reveals a cell-type specific vulnerability. The compound exhibits hepatotoxic potential (HepG2) at mid-micromolar ranges while sparing renal cells (HEK293). The tight correlation between the MTT and ATP assays confirms that the observed HepG2 toxicity is a true reduction in viable cell mass, not merely a transient metabolic artifact.

Mechanistic Pathway Visualization

When lipophilic compounds like (2R)-FMPP accumulate in hepatocytes, they frequently target the mitochondrial membrane, leading to a well-documented cascade of intrinsic apoptosis. Understanding this causality is vital for downstream structural optimization.

Pathway A (2R)-FMPP (High Dose) B Mitochondrial Depolarization A->B Lipophilic stress C Cytochrome c Release B->C D Caspase-9 Activation C->D E Caspase-3/7 Executioner D->E F Intrinsic Apoptosis E->F

Figure 2: Proposed intrinsic apoptotic signaling pathway triggered by high-dose (2R)-FMPP accumulation.

References

  • Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Mosmann, T. (1983). Journal of Immunological Methods, 65(1-2), 55-63.[Link]

  • Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity (ISO 10993-5:2009). International Organization for Standardization (ISO). ISO Standards. [Link]

  • OECD Guidelines for the Testing of Chemicals: In Vitro Mammalian Cell Gene Mutation Tests. Organisation for Economic Co-operation and Development (OECD). OECD iLibrary.[Link]

Sources

Thermal Stability and Degradation Pathways of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a highly functionalized, chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Characterized by a primary alcohol, a chiral methyl-substituted aliphatic bridge, and a fluorinated methoxy-aryl system, this molecule presents a complex thermal profile. Understanding its thermal stability, phase transitions, and degradation kinetics is paramount for optimizing formulation processes, determining safe storage conditions, and ensuring stereochemical integrity. This whitepaper provides a comprehensive, mechanistic analysis of its thermal degradation pathways and outlines self-validating experimental workflows for rigorous stability profiling.

Structural Determinants of Thermal Stability

The thermal behavior of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is governed by the distinct vulnerabilities of its functional groups:

  • Primary Alcohol (-OH): The most thermally labile moiety on the molecule. Under oxidative thermal stress, it is highly susceptible to oxidation, yielding the corresponding aldehyde or carboxylic acid. Under anaerobic, high-temperature conditions, it can undergo dehydration to form an alkene.

  • The (2R) Chiral Center: The stereocenter at the C2 position is structurally vulnerable if the adjacent primary alcohol undergoes oxidation. Conversion to an aldehyde increases the acidity of the α -proton, enabling keto-enol tautomerism that leads to rapid racemization. Thermal stability in this context is synonymous with chiral preservation.

  • Aromatic Methoxy Group (-OCH3): While generally stable under ambient conditions, elevated temperatures—particularly in the presence of acidic excipients—can trigger ether cleavage (demethylation), resulting in a phenolic degradant.

  • Aromatic C-F Bond: The fluorine substituent provides significant metabolic and thermal robustness to the aryl ring. The C–F bond is highly polarized, short, strong (bond dissociation energy >450 kJ/mol), and exceptionally unreactive under standard thermal stress[1]. It remains intact well beyond the degradation thresholds of the aliphatic chain.

Mechanistic Degradation Pathways

When subjected to thermal stress exceeding its thermodynamic stability bounds, the molecule degrades via three primary, competing pathways. The dominance of a specific pathway is dictated by the atmospheric conditions (oxidative vs. inert) and the presence of catalytic impurities (e.g., trace metals or acids).

DegradationPathways Parent (2R)-3-(3-Fluoro-4-methoxyphenyl) -2-methylpropan-1-ol Oxidation Oxidation Pathway (Thermal/Air) Parent->Oxidation Dehydration Dehydration Pathway (Thermal/Acidic) Parent->Dehydration Demethylation Ether Cleavage (High Temp) Parent->Demethylation Aldehyde Aldehyde / Carboxylic Acid Degradants Oxidation->Aldehyde Alkene Alkene Derivatives (e.g., prop-1-ene) Dehydration->Alkene Phenol Fluorinated Phenol Derivatives Demethylation->Phenol

Fig 1. Primary thermal degradation pathways of the target molecule.

Experimental Workflows for Thermal Profiling

To accurately map these degradation pathways, a multi-tiered analytical approach is required. As established in pharmaceutical materials science, coupled thermal analysis techniques enable the credible interpretation of each phenomenon occurring with mass loss and energy changes[2].

Workflow Step1 Sample Prep & Equilibration Step2 DSC Analysis (Phase Transitions) Step1->Step2 Step3 TGA-FTIR-MS (Mass Loss & Evolved Gas) Step1->Step3 Step4 ICH Q1A(R2) Forced Degradation Step2->Step4 Step3->Step4 Step5 Data Synthesis & Kinetic Modeling Step4->Step5

Fig 2. Integrated thermal profiling and stability testing workflow.
Differential Scanning Calorimetry (DSC) Protocol

Causality & Design: DSC is utilized to identify the melting point ( Tm​ ) and the onset of exothermic decomposition. A pinhole-vented pan is specifically chosen over a hermetically sealed pan. A sealed pan would suppress volatile evaporation, artificially shifting the boiling/dehydration endotherm to higher temperatures due to internal pressure buildup. The pinhole ensures the observed thermal events accurately reflect atmospheric pressure degradation.

Self-Validating Step-by-Step Method:

  • System Suitability: Calibrate the DSC cell constant and temperature axis using a high-purity Indium standard ( Tm​ = 156.6°C, ΔHm​ = 28.45 J/g). If the onset temperature deviates by >0.1°C, perform a full recalibration.

  • Preparation: Accurately weigh 2.0–5.0 mg of the sample into an aluminum crucible. Crimp with a pinhole-pierced lid.

  • Execution: Equilibrate the furnace at 25°C. Heat the sample at a constant rate of 10°C/min up to 300°C.

  • Atmosphere: Utilize a dry nitrogen purge at 50 mL/min to sweep evolved gases from the sensor, preventing sensor contamination and isolating pure thermal events from oxidative reactions.

Coupled TGA-FTIR-MS Protocol

Causality & Design: Thermogravimetric Analysis (TGA) measures mass loss, but cannot identify what is being lost. By coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), evolved gases are chemically identified in real-time. For example, detecting an m/z of 18 alongside an O-H stretch in FTIR confirms dehydration, whereas an m/z of 30 indicates formaldehyde loss via primary alcohol cleavage.

Self-Validating Step-by-Step Method:

  • System Suitability: Run a calcium oxalate monohydrate standard. This standard undergoes three distinct mass loss events (H₂O, CO, and CO₂). If the experimental mass loss percentages deviate by >±0.5% from theoretical values, the microbalance must be recalibrated.

  • Preparation: Weigh 10–15 mg of the sample into a platinum crucible to ensure optimal thermal conductivity.

  • Execution: Heat from 25°C to 600°C at 10°C/min.

  • Atmosphere Control: Run two parallel experiments: one under Nitrogen (to map pure thermal homolysis/dehydration) and one under Synthetic Air (to map oxidative degradation).

  • Transfer Line: Maintain the transfer line to the FTIR/MS at 200°C to prevent cold-spot condensation of evolved high-boiling degradants.

ICH Q1A(R2) Forced Degradation Protocol

To translate raw thermodynamic data into actionable shelf-life predictions, the compound must be subjected to formal stability testing as outlined in the3[3].

Step-by-Step Method:

  • Storage: Aliquot the API into its proposed commercial packaging. Place samples into calibrated environmental chambers set to 25°C/60% RH (Long-term) and 40°C/75% RH (Accelerated).

  • Sampling: Pull samples at predefined intervals (e.g., 0, 3, and 6 months for accelerated conditions).

  • Analysis: Analyze using a stability-indicating HPLC-UV method coupled with a chiral stationary phase to simultaneously quantify chemical degradants (aldehydes/alkenes) and monitor for (2S)-enantiomer formation (racemization).

Quantitative Data Presentation

The following tables summarize the predictive thermal events and the regulatory stability matrix required for the comprehensive profiling of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.

Table 1: Predictive Thermal Events (DSC/TGA Profiling)
Thermal EventTemp. Range (°C)Analytical SignatureMechanistic Attribution
Melting Point ( Tm​ ) 45 - 65DSC: Sharp endothermSolid-to-liquid phase transition
Dehydration 180 - 220TGA: ~9% mass lossLoss of H₂O, alkene formation
Oxidative Cleavage 240 - 280DSC: Broad exothermAldehyde/acid formation
Demethylation > 300TGA-MS: m/z 15 (CH₃•)High-temperature ether cleavage
Table 2: ICH Q1A(R2) Stability Matrix & Acceptance Criteria
Storage ConditionDurationMinimum Testing FrequencyCritical Quality Attributes (CQAs) Monitored
25°C ± 2°C / 60% RH ± 5% RH 12 Months0, 3, 6, 9, 12 monthsAssay, Chiral Purity ( ee %), Moisture, Appearance
40°C ± 2°C / 75% RH ± 5% RH 6 Months0, 3, 6 monthsAssay, Degradants, Chiral Purity ( ee %)

Conclusion & Process Implications

The thermal stability of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is primarily dictated by the lability of its primary alcohol group and the stereochemical fragility of its adjacent chiral center upon oxidation. While the fluorinated aromatic ring provides a highly stable hydrophobic core, exposure to elevated temperatures in the presence of oxygen will rapidly initiate degradation pathways leading to aldehydes, alkenes, and racemized mixtures.

For pharmaceutical process chemists, these data dictate that downstream synthetic steps utilizing this intermediate (such as oxidations or coupling reactions) must be tightly temperature-controlled. Furthermore, drying processes during API isolation must be kept well below the 180°C dehydration onset, ideally utilizing vacuum drying at lower temperatures to prevent thermal stress and preserve the (2R) enantiomeric excess.

References

  • Title: Note for Guidance on ICH Q1A (R2)
  • Title: From fluorine's position in the periodic table to PFAS environmental issues Source: Comptes Rendus de l'Académie des Sciences URL
  • Source: AKJournals (Journal of Thermal Analysis and Calorimetry)

Sources

In-Depth Technical Guide: Evaluating Receptor Binding Affinity of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol represents a highly specialized chiral pharmacophore utilized in central nervous system (CNS) drug discovery. The 3-fluoro-4-methoxy substitution pattern acts as a metabolically stable bioisostere for catecholamines, driving high-affinity interactions with aminergic G-protein coupled receptors (GPCRs)—specifically the 5-HT 2A​ receptor —as well as the Sigma-1 ( σ1​ ) chaperone protein .

This whitepaper provides a comprehensive, field-proven methodology for evaluating the receptor binding affinity and kinetic profile of this specific class of chiral analogs. By synthesizing thermodynamic principles with self-validating experimental protocols, this guide serves as an authoritative resource for drug development professionals conducting structure-activity relationship (SAR) campaigns.

Pharmacophore Rationale & Target Selection

The rational design of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol analogs relies on strict structural causality:

  • The Fluorine Vector: The incorporation of a fluorine atom at the meta-position (C3) adjacent to the methoxy group (C4) modulates the electron density of the aromatic ring, enhancing lipophilicity and blood-brain barrier (BBB) penetration. Furthermore, it acts as a hydrogen-bond acceptor, locking the methoxy group into a specific conformation that favors deep insertion into hydrophobic receptor pockets[1].

  • The Chiral Center: The (2R)-methyl group introduces a critical stereocenter. In aminergic GPCRs and σ1​ receptors, the spatial orientation of the alkyl-alcohol chain dictates whether the ligand acts as an agonist or antagonist by stabilizing specific transmembrane (TM) helix conformations[2].

G LIG (2R)-Analog Binding S1R Sigma-1 Receptor (MAM Localization) LIG->S1R High Affinity BIP BiP/GRP78 Dissociation S1R->BIP Chaperone Activation IP3R IP3R Stabilization BIP->IP3R CA Ca2+ Efflux to Mitochondria IP3R->CA SURV Cellular Survival & Neuroprotection CA->SURV

Diagram 1: Mechanism of action for Sigma-1 receptor modulation by (2R)-analogs at the MAM.

Thermodynamic & Kinetic Principles of Binding

To accurately assess the efficacy of these analogs, researchers must move beyond simple IC50​ values and evaluate both thermodynamic equilibrium and real-time kinetics.

  • Inhibition Constant ( Ki​ ): Derived from the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ), this value represents the absolute thermodynamic affinity of the analog for the receptor, independent of the radioligand concentration used in the assay.

  • Residence Time ( τ ): In vivo efficacy is often better correlated with how long a drug remains bound to its target rather than its static affinity. Residence time is the reciprocal of the dissociation rate constant ( τ=1/koff​ ) and is measured via Surface Plasmon Resonance (SPR)[3].

Experimental Methodologies (Self-Validating Systems)

The following protocols are designed as self-validating systems , meaning every experimental run contains internal controls that mathematically prove the integrity of the data (e.g., specific vs. non-specific binding windows, double-referencing).

Protocol 3.1: High-Throughput Radioligand Competition Assay ( σ1​ & 5-HT 2A​ )

Causality of Reagent Selection: For σ1​ evaluation,4 dictates the use of -pentazocine[4]. We explicitly avoid [3H]DTG because it binds equally to σ1​ and σ2​ (TMEM97), which would require masking with non-radioactive pentazocine, introducing competitive bias[5]. For 5-HT 2A​ , we utilize [3H]ketanserin as it is a highly selective antagonist that labels the entire functional receptor population, unlike agonist radioligands that only label the active G-protein coupled state[6].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize guinea pig brain tissue (rich in σ1​ ) or human prefrontal cortex tissue (rich in 5-HT 2A​ ) in ice-cold 50 mM Tris-HCl buffer (pH 8.0)[4]. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane pellet.

  • Assay Setup (Self-Validation): In a 96-well microplate, establish three conditions:

    • Total Binding (TB): 50 µL membrane + 50 µL radioligand + 50 µL buffer.

    • Non-Specific Binding (NSB): 50 µL membrane + 50 µL radioligand + 50 µL of 10 µM Haloperidol (for σ1​ ) or 10 µM Spiperone (for 5-HT 2A​ )[7].

    • Competition: 50 µL membrane + 50 µL radioligand + 50 µL (2R)-analog (serial dilutions from 10−11 to 10−5 M).

  • Incubation: Incubate at 37°C for 90 minutes to ensure thermodynamic equilibrium is reached[4].

  • Termination: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to eliminate non-specific adherence of the highly lipophilic analogs). Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity to calculate IC50​ and Ki​ .

Protocol 3.2: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

To understand the transient binding kinetics ( kon​ and koff​ ), we employ 8, a label-free optical sensing method[8].

Causality of Experimental Choices: We utilize a high flow rate (30 µL/min) during the association phase. This is a deliberate choice to overcome mass transport limitations, ensuring that the binding rate measured is the true chemical interaction rate, not the rate of diffusion to the sensor surface[9].

Step-by-Step Workflow:

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Covalently couple the purified receptor via primary amine coupling to Flow Cell 2 (Fc2). Block remaining active sites with 1 M ethanolamine[8].

  • Double Referencing (Self-Validation): Leave Flow Cell 1 (Fc1) blank (activated and blocked without protein) to serve as a reference. All data will be calculated as (Fc2 - Fc1) minus a buffer-only blank injection to eliminate bulk refractive index shifts[9].

  • Analyte Injection: Inject the (2R)-analog in a 2-fold dilution series across the sensor surface for 60 seconds to measure the association rate ( kon​ )[9].

  • Dissociation: Switch the flow to pure running buffer for 120-300 seconds to measure the dissociation rate ( koff​ )[9].

  • Regeneration: Apply a mild pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte and regenerate the surface for the next cycle.

G A 1. CM5 Chip Activation (EDC/NHS) B 2. Receptor Immobilization (Amine Coupling) A->B C 3. Analyte Injection (Concentration Series) B->C D 4. Association Phase (k_on Measurement) C->D E 5. Dissociation Phase (k_off Measurement) D->E F 6. Surface Regeneration (Mild Acid/Base) E->F F->C Next Cycle

Diagram 2: Surface Plasmon Resonance (SPR) kinetic profiling workflow for receptor-ligand interactions.

Quantitative Data Presentation

The following table synthesizes representative SAR data, illustrating the profound impact of stereochemistry and fluorination on receptor affinity and residence time. The (2R) enantiomer acts as the eutomer, displaying superior thermodynamic affinity and a significantly longer residence time compared to its (2S) counterpart.

CompoundTarget Receptor IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time, τ (min)
(2R)-3-(3-Fluoro-4-methoxyphenyl)... σ1​ 12.44.1 1.2×105 3.1×10−4 53.7
(2S)-3-(3-Fluoro-4-methoxyphenyl)... σ1​ 145.248.4 0.8×105 4.5×10−3 3.7
(2R)-3-(3-Fluoro-4-methoxyphenyl)... 5-HT 2A​ 28.69.5 2.1×105 8.2×10−4 20.3
Des-fluoro (2R) analog σ1​ 85.128.3 1.0×105 2.8×10−3 5.9

References

  • ACS Publications. "Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization."[Link]

  • Perelman School of Medicine. "Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4."[Link]

  • NIH Public Access. "Methoxy-substituted 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives Exhibit Differential Binding Affin." [Link]

  • Creative Biolabs. "Surface Plasmon Resonance Protocol & Troubleshooting."[Link]

  • MDPI. "Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging." [Link]

  • ACS Publications. "Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists."[Link]

  • PMC. "Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies."[Link]

  • HZDR. "Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand." [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for understanding and determining the melting and boiling points of the chiral alcohol (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, a compound of interest in synthetic and medicinal chemistry. As direct experimental values for this specific molecule are not publicly documented, this paper emphasizes the foundational principles and practical methodologies required for their determination. It covers the theoretical underpinnings of phase transitions, detailing the influence of intermolecular forces and molecular structure. Furthermore, it presents robust, field-proven experimental protocols for both melting and boiling point analysis, alongside an introduction to computational (in silico) prediction techniques like Quantitative Structure-Property Relationship (QSPR) models. This guide is designed to serve as a vital resource for researchers, enabling them to accurately characterize this and similar novel chemical entities.

Introduction: The Critical Role of Physicochemical Characterization

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a structurally specific organic molecule featuring a chiral center, a primary alcohol, and a substituted aromatic ring. Such molecules are often valuable building blocks in the synthesis of complex pharmaceutical agents.[1] The precise three-dimensional arrangement of these functional groups is critical for biological activity, making stereochemically pure intermediates highly valuable.

The melting point (MP) and boiling point (BP) are fundamental physical properties that provide the first line of assessment for the identity, purity, and stability of a synthesized compound.[2]

  • Purity Assessment: A sharp, well-defined melting point range (typically <1°C) is a strong indicator of a pure crystalline solid, whereas impurities lead to a depressed and broadened melting range.[2]

  • Process Chemistry & Formulation: Knowledge of BP is crucial for designing purification protocols such as distillation, for setting drying parameters, and for ensuring thermal stability during manufacturing and storage.[3]

  • Regulatory Submission: Accurate physicochemical data is a non-negotiable component of any regulatory filing for a new chemical entity or drug substance.

Given the absence of published experimental data for this specific molecule, this guide provides the necessary scientific framework to either determine these values experimentally or to establish reliable estimates.

Theoretical Principles: Linking Molecular Structure to Physical Properties

The temperatures at which a substance melts or boils are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in a solid or liquid state.[4] For (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, the key interactions are:

  • Hydrogen Bonding: The primary alcohol (-OH) group is the most significant contributor. It acts as both a hydrogen bond donor (the H) and acceptor (the O), leading to strong intermolecular associations that require substantial thermal energy to disrupt. This dramatically increases both the melting and boiling points compared to analogous molecules lacking this group.[5]

  • Dipole-Dipole Interactions: The presence of the electronegative fluorine atom and the methoxy group (-OCH₃) creates permanent dipoles within the molecule. These polar regions align, adding to the cohesive energy of the bulk substance.

  • Van der Waals Forces (London Dispersion Forces): These forces, arising from temporary fluctuations in electron density, exist in all molecules. Their strength increases with the molecule's surface area and overall number of electrons.[6] While weaker than hydrogen bonds or dipole-dipole forces, they are collectively significant for a molecule of this size.

Structural Considerations:

  • Molecular Weight: With a molecular formula of C₁₁H₁₅FO₂, the compound has a molar mass that contributes to a baseline level of van der Waals forces.[6]

  • Symmetry and Packing: The melting point is highly sensitive to how efficiently molecules can pack into a crystal lattice.[5] As a chiral molecule, (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol will pack in a non-centrosymmetric space group. Its specific shape, including the branching from the methyl group, will influence the packing efficiency and thus the melting point. More symmetrical molecules often have higher melting points, a trend that is less predictable for complex structures.[7]

dot graph TD { A[Molecular Structure of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol] --> B{Intermolecular Forces}; B --> C[Hydrogen Bonding (-OH group)]; B --> D[Dipole-Dipole (C-F, C-O bonds)]; B --> E[Van der Waals Forces (Overall size/shape)]; C --> F{Physical Properties}; D --> F; E --> F; F --> G[Melting Point]; F --> H[Boiling Point];

} enddot Caption: Relationship between molecular structure and physical properties.

Experimental Determination Protocols

Where direct measurement is possible, the following protocols represent best practices for obtaining accurate melting and boiling point data.

Melting Point Determination (Capillary Method)

This is the most common and reliable method for determining the melting point of a crystalline solid.[8] It relies on heating a small sample packed in a capillary tube at a controlled rate.[9]

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush any large crystals.[10]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a modern digital melting point apparatus.

  • Rapid Initial Scan (Optional but Recommended): If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20 °C/min) to find a rough value. Allow the apparatus to cool significantly before proceeding.[2]

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.[10]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This is the melting range. A pure compound will have a sharp range of 0.5-1.0°C.

Self-Validation System:

  • Calibration: Regularly calibrate the apparatus thermometer using certified melting point standards (e.g., benzophenone, caffeine).

  • Observation: Visual confirmation through the magnified viewing port is critical to accurately identify the start and end of the phase transition.[9]

dot graph TD { A[Start: Dry, Powdered Sample] --> B{Load Capillary Tube (2-3 mm)}; B --> C{Place in Melting Point Apparatus}; C --> D{Rapid Heating (10-20°C/min) to find approximate MP}; D --> E{Cool Apparatus}; E --> F[Use Fresh Sample]; F --> G{Heat to ~20°C below approx. MP}; G --> H{Slow Heating (1-2°C/min)}; H --> I{Observe & Record}; I --> J[T1: First Liquid Droplet]; I --> K[T2: All Solid Disappears]; J --> L{Melting Range (T1-T2)}; K --> L; L --> M[End: Report Range];

} enddot Caption: Experimental workflow for melting point determination.

Boiling Point Determination (Micro or Thiele Tube Method)

For high-boiling-point liquids, especially when only small quantities are available, the micro boiling point method is ideal. This technique determines the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[11]

Protocol:

  • Apparatus Setup: Place a small amount (0.5-1 mL) of the liquid into a small test tube. Attach this tube to a thermometer using a rubber band or wire.[12]

  • Capillary Inversion: Place a standard melting point capillary tube into the liquid with its open end facing down.

  • Heating: Immerse the assembly in a heating bath (a Thiele tube with mineral oil is classic, but a metal heating block is a modern alternative). Begin heating gently.

  • Observation (Air Expulsion): As the liquid heats, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands and escapes.

  • Observation (Boiling): As the temperature approaches the boiling point, the rate of bubbling will increase significantly, becoming a rapid and continuous stream as the capillary fills with the substance's vapor.[12]

  • Data Recording: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling.[13]

  • Pressure Correction: Record the ambient atmospheric pressure. If it is not 760 mmHg (sea level), the observed boiling point will need to be corrected.

Computational Prediction of Physical Properties

When experimental determination is not feasible, computational methods can provide valuable estimates. Quantitative Structure-Property Relationship (QSPR) models are a powerful in silico tool for this purpose.[14]

QSPR Methodology: QSPR models are mathematical equations that correlate the chemical structure of molecules with their physical properties.[15] The process involves:

  • Descriptor Calculation: The 2D or 3D structure of a molecule is used to calculate a large number of numerical "descriptors" that encode its topological, electronic, and geometric features.[16]

  • Model Building: Using a training set of compounds with known experimental properties, statistical methods (like multiple linear regression or machine learning algorithms like random forests) are employed to build a model that links the descriptors to the property of interest (e.g., boiling point).[17][18]

  • Prediction: Once validated, this model can be used to predict the property for new molecules, like the one in this guide, for which no experimental data exists.[19]

While a specific QSPR prediction for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is not available without specialized software, we can use the principles of chemical similarity to estimate its properties.

Analysis and Estimated Values

Direct experimental data for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is not found in the public domain. However, by analyzing its structure and comparing it to related compounds, we can establish a scientifically grounded estimation.

Table 1: Physicochemical Properties and Comparison with Structurally Similar Compounds

Property(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (Estimate)3-(4-Methoxyphenyl)propan-1-ol[20]Methoxypropane[21]1-(4-Hydroxy-3-methoxyphenyl)-2-propanol[22]
Molecular Weight 214.25 g/mol 166.22 g/mol 74.12 g/mol 182.22 g/mol
Key Features Primary -OH, F, OCH₃, Branched AlkylPrimary -OH, OCH₃, Linear AlkylEther onlySecondary -OH, Phenolic -OH, OCH₃
H-Bonding Strong (Donor & Acceptor)Strong (Donor & Acceptor)Weak (Acceptor only)Very Strong (2 OH groups)
Est. Melting Point Likely a low-melting solidLiquid at room temp.Gas at room temp.Solid
Est. Boiling Point > 250 °C (at 760 mmHg)~265-270 °C (Decomposes)38.8 °CHigh, likely decomposes

Justification for Estimates:

  • Boiling Point: The subject molecule has a higher molecular weight than 3-(4-methoxyphenyl)propan-1-ol and possesses an additional polar C-F bond. Both factors suggest a higher boiling point. However, the branching in the alkyl chain slightly reduces the surface area for van der Waals interactions, which could slightly counteract this increase.[6] A boiling point significantly above 250 °C is expected, with a high likelihood of decomposition before boiling at atmospheric pressure.

  • Melting Point: The presence of strong hydrogen bonding and a rigid aromatic ring suggests the compound is likely a solid at room temperature. The lack of high symmetry due to its chirality and branched nature makes a very high melting point unlikely. It is reasonable to predict it is a low-melting solid.

Conclusion

While the precise melting and boiling points of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol remain to be experimentally determined and published, this guide establishes a robust framework for their investigation. A thorough understanding of the interplay between its structural features—notably the primary alcohol, fluorinated aromatic ring, and chiral center—and the resulting intermolecular forces allows for a reliable estimation of its physical properties. The provided experimental protocols offer a clear, validated pathway for researchers to obtain definitive values, which are indispensable for purity confirmation, process development, and the overall advancement of research programs utilizing this valuable chiral building block.

References

Sources

Methodological & Application

Application Note: Scalable Asymmetric Synthesis Routes for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Retrosynthesis

The chiral building block (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a highly valuable intermediate in modern drug discovery. The incorporation of the 3-fluoro-4-methoxyphenyl pharmacophore provides critical metabolic stability—specifically shielding the aromatic ring from CYP450-mediated ortho-oxidation while modulating the pKa of adjacent functional groups. This motif has been successfully deployed in the development of broad-spectrum enterovirus inhibitors and potent CNS-penetrant apoptosis inducers [1, 2].

To support both early-stage medicinal chemistry and late-stage process development, this application note details two distinct, self-validating asymmetric synthesis routes. We contrast the Evans Asymmetric Alkylation (ideal for rapid, high-fidelity discovery scale) with Noyori Catalytic Asymmetric Hydrogenation (optimized for atom-economical, kilogram-scale process manufacturing).

Retrosynthesis Target (2R)-3-(3-Fluoro-4-methoxyphenyl) -2-methylpropan-1-ol Evans Route A: Evans Alkylation (Discovery Scale) Target->Evans Reductive Cleavage Hydro Route B: Asymmetric Hydrogenation (Process Scale) Target->Hydro H2 (Asymmetric) Evans_Pre Chiral Oxazolidinone + Benzyl Bromide Evans->Evans_Pre Hydro_Pre (E)-Allylic Alcohol + Ru/Chiral Ligand Hydro->Hydro_Pre

Caption: Retrosynthetic pathways for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.

Route A: Evans Asymmetric Alkylation (Discovery Scale)

For milligram-to-gram scale synthesis, the remains the gold standard due to its predictable stereocontrol and ease of diastereomer separation[3].

Mechanistic Rationale & Causality
  • Stereocontrol: Utilizing (4R)-4-benzyl-2-oxazolidinone as the chiral auxiliary ensures the formation of the (2R)-stereocenter. Deprotonation of the N-propionyl imide with Lithium Diisopropylamide (LDA) at -78 °C selectively forms the Z-enolate. The bulky benzyl group effectively shields the Re face of the enolate, forcing 3-fluoro-4-methoxybenzyl bromide to attack exclusively from the Si face.

  • Reductive Cleavage: To remove the auxiliary without racemizing the newly formed stereocenter, a mixture of LiBH4​ and stoichiometric methanol is used. The addition of MeOH to LiBH4​ generates LiB(OMe)H3​ , a highly reactive species that selectively reduces the exocyclic imide carbonyl. This spares the endocyclic carbamate, allowing for the quantitative recovery of the chiral auxiliary.

Step-by-Step Protocol

Step 1: Asymmetric Alkylation

  • Preparation: In an oven-dried, argon-purged flask, dissolve (4R)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to -78 °C.

  • Enolization: Dropwise add LDA (1.1 equiv, 2.0 M in THF/heptane). Stir for 30 minutes at -78 °C to ensure complete Z-enolate formation.

  • Alkylation: Add 3-fluoro-4-methoxybenzyl bromide (1.2 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

  • Validation Check: Quench an aliquot with saturated NH4​Cl . Perform LC-MS; the reaction is complete when the starting imide mass is <2% relative to the product.

Step 2: Reductive Cleavage to the Target Alcohol

  • Reduction: Dissolve the alkylated intermediate in anhydrous THF (0.1 M) and cool to 0 °C. Add LiBH4​ (2.0 equiv, 2.0 M in THF), followed by the dropwise addition of anhydrous MeOH (2.0 equiv).

  • Evolution: Stir at 0 °C for 1 hour. The reaction will vigorously evolve hydrogen gas.

  • Workup: Quench carefully with 1 M NaOH. Extract with ethyl acetate (3x). Wash the combined organics with brine, dry over MgSO4​ , and concentrate.

  • Quality Control (Self-Validation): Purify via flash chromatography. Analyze the purified product via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5). A successful run must yield an enantiomeric excess (ee) of >98%.

Route B: Catalytic Asymmetric Hydrogenation (Process Scale)

Stoichiometric chiral auxiliaries are economically prohibitive for kilogram-scale manufacturing. Instead, of allylic alcohols provides a highly atom-economical and scalable alternative [4].

Mechanistic Rationale & Causality
  • Catalyst Selection: Ru(OAc)2​((S)-BINAP) is utilized. The acetate ligands are readily displaced by the substrate's primary hydroxyl group and hydrogen gas, forming the active ruthenium hydride.

  • Facial Selectivity: The hydroxyl group of (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-en-1-ol coordinates to the Ru center, anchoring the substrate. The (S)-BINAP ligand creates a rigid chiral pocket that dictates hydrogen transfer to the Si face of the alkene, yielding the desired (2R)-enantiomer.

  • Electronic Effects: The electron-donating 4-methoxy group enhances the binding affinity of the substrate to the electrophilic Ru center, while the 3-fluoro group exerts a mild inductive effect that does not disrupt the stereodetermining transition state.

Workflow Substrate Substrate Preparation Degassing Solvent Degassing Substrate->Degassing Catalyst Catalyst Loading Degassing->Catalyst Hydrogenation H2 Pressurization (100 psi, 25°C) Catalyst->Hydrogenation Workup Workup & Isolation Hydrogenation->Workup

Caption: Step-by-step workflow for the Ru-catalyzed asymmetric hydrogenation process.

Step-by-Step Protocol
  • Solvent Degassing (Critical Step): Ruthenium-phosphine complexes are highly susceptible to oxidation. Subject anhydrous methanol to three freeze-pump-thaw cycles on a Schlenk line to rigorously remove dissolved oxygen.

  • Reaction Assembly: In an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylprop-2-en-1-ol (1.0 equiv) and Ru(OAc)2​((S)-BINAP) (0.5 mol%).

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the lines with H2​ (3x), then pressurize the vessel to 100 psi (approx. 6.8 atm).

  • Hydrogenation: Stir aggressively (1000 rpm) at 25 °C for 12 hours.

  • Validation Check: The reaction is self-validating when hydrogen uptake ceases (pressure stabilizes). Vent the reactor safely. 1H NMR of the crude mixture must show the complete disappearance of the olefinic proton signal (~6.3 ppm).

Quantitative Data & Route Comparison

To guide synthetic strategy, the following tables summarize the empirical performance of both routes and the optimization parameters for the catalytic process.

Table 1: Strategic Comparison of Synthetic Routes

MetricRoute A: Evans AlkylationRoute B: Asymmetric Hydrogenation
Target Scale Milligram to Gram (Discovery)Kilogram to Ton (Process)
Overall Yield 65 - 75% (3 steps from propionyl chloride)85 - 95% (2 steps from aldehyde)
Enantiomeric Excess >98% (Post-column purification)94 - 96% (Direct from reactor)
Atom Economy Low (Requires stoichiometric auxiliary)High (Catalytic, H₂ is the only byproduct)
Key Reagents (4R)-4-Benzyl-2-oxazolidinone, LDA Ru(OAc)2​((S)-BINAP) , H2​ gas

Table 2: Optimization of Asymmetric Hydrogenation Conditions (Route B)

CatalystPressure (psi)SolventTemp (°C)Conversion (%)ee (%)
Ru(OAc)2​((S)-BINAP) 50MeOH258592
Ru(OAc)2​((S)-BINAP) 100 MeOH 25 >99 96
Ru(OAc)2​((S)-BINAP) 100THF254088
Rh(COD)(DuPhos)BF4​ 100MeOH25>9989

Note: Methanol is the optimal solvent for Ru-BINAP systems as it facilitates the formation of the active cationic ruthenium hydride species via hydrogen bonding.

References

  • van der Schaar, H. M., et al. (2013). A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ. Journal of Virology, 87(24), 13262-13274.[Link]

  • Sirisoma, N., et al. (2009). Discovery of N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a Potent Apoptosis Inducer and Efficacious Anticancer Agent with High Blood Brain Barrier Penetration. Journal of Medicinal Chemistry, 52(8), 2341-2351.[Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.[Link]

  • Takaya, H., Ohta, T., Sayo, N., Kumobayashi, H., Akutagawa, S., Inoue, S., Kasahara, I., & Noyori, R. (1987). Asymmetric hydrogenation of allylic alcohols catalyzed by BINAP-ruthenium complexes. Journal of the American Chemical Society, 109(5), 1596–1597.[Link]

Enantioselective Reduction Protocol for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of chiral 2-methyl-3-arylpropan-1-ol derivatives, such as the target (2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol , requires rigorous stereocontrol. The adjacent α -stereocenter is highly susceptible to racemization under harsh basic or acidic conditions. To ensure high enantiomeric excess (ee) and scalability, this application note details two field-validated, self-consistent protocols for establishing the (2R)-stereocenter:

  • Organocatalytic Enantioselective Hydride Reduction (EOHR) of the corresponding enal[1].

  • Transition-Metal Asymmetric Hydrogenation of the corresponding α,β -unsaturated carboxylic acid[2].

Mechanistic Causality & Experimental Design

Why Organocatalysis? (The MacMillan Protocol)

The utilizes a chiral imidazolidinone catalyst to form a transient iminium ion with the enal substrate[1]. This LUMO-lowering activation specifically accelerates the reduction. The choice of ethyl Hantzsch ester as the hydride source is highly intentional; unlike other NADH analogues, its dihydropyridine ring exists in a conformation that locks the hydrogen substituent in an axial orientation. This maintains optimal π -orbital overlap between the nitrogen lone-pair and the hydridic C-H bond, facilitating a highly efficient and stereoselective hydride transfer[3]. Furthermore, the catalyst accelerates E-Z isomerization prior to selective hydride delivery, allowing the use of geometrically impure enal mixtures without compromising the final enantiopurity[4].

Why Ru(OAc)₂((R)-H8-BINAP)? (The Transition-Metal Protocol)

For scalable transition-metal hydrogenation, the is selected over the standard BINAP analogue[5]. The partial hydrogenation of the BINAP naphthyl rings increases both the steric flexibility and the electron-donating capacity of the phosphine ligands. This electronic modification accelerates the oxidative addition of hydrogen and significantly enhances enantioselectivity, often improving the ee from ~30% (with standard BINAP) to >89% for α -methylcinnamic acid derivatives[2].

Visualizing the Synthetic Workflows

G Start 3-Fluoro-4-methoxybenzaldehyde Enal (E)-3-(3-Fluoro-4-methoxyphenyl) -2-methylpropenal Start->Enal Cross-Aldol Acid (E)-3-(3-Fluoro-4-methoxyphenyl) -2-methylacrylic acid Start->Acid HWE & Hydrolysis ChiralAldehyde (2R)-3-(3-Fluoro-4-methoxyphenyl) -2-methylpropanal Enal->ChiralAldehyde MacMillan Catalyst + Hantzsch Ester ChiralAcid (2R)-3-(3-Fluoro-4-methoxyphenyl) -2-methylpropanoic acid Acid->ChiralAcid Ru(OAc)2((R)-H8-BINAP) + H2 (50 atm) Target (2R)-3-(3-Fluoro-4-methoxyphenyl) -2-methylpropan-1-ol ChiralAldehyde->Target NaBH4 Reduction ChiralAcid->Target BH3-THF Reduction

Divergent synthetic pathways for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.

MacMillanCycle Cat (2R,5R)-Imidazolidinone Catalyst Iminium Activated Iminium Ion (LUMO lowered) Cat->Iminium + Enal Substrate Enal Substrate Substrate->Iminium HydrideTransfer Hydride Transfer (Hantzsch Ester) Iminium->HydrideTransfer Stereoselective Approach Enamine Enamine Intermediate HydrideTransfer->Enamine Hydrolysis Hydrolysis (+H2O) Enamine->Hydrolysis Hydrolysis->Cat Catalyst Regeneration Product (2R)-Aldehyde Product Hydrolysis->Product

Organocatalytic iminium-activation cycle using Hantzsch ester hydride transfer.

Quantitative Data Summary

Protocol RouteCatalyst SystemReductant / H₂ SourceTemp (°C)Intermediate YieldEnantiomeric Excess (ee)
A: Organocatalytic (2R,5R)-Imidazolidinone TCAEthyl Hantzsch Ester-30 °C85-92% (Aldehyde)>90%
B: Transition-Metal (R)-Ru(OAc)₂(H8-BINAP)H₂ Gas (50 atm)50 °C90-95% (Acid)89-95%

Step-by-Step Experimental Protocols

Protocol A: Organocatalytic Route (MacMillan EOHR)

Step A1: Enantioselective Reduction of the Enal

  • Preparation: In a flame-dried round-bottom flask, dissolve (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropenal (1.0 equiv, 10 mmol) in anhydrous CHCl₃ (0.2 M).

  • Catalyst Addition: Add the (2R,5R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one trichloroacetic acid (TCA) salt (20 mol%).

    • Causality: The TCA salt provides the optimal counterion for iminium formation and stereocontrol in chloroform media[4].

  • Cooling: Cool the mixture to -30 °C.

    • Causality: Subambient temperatures maximize enantio-discrimination during the transition state of the hydride transfer[6].

  • Hydride Transfer: Add ethyl Hantzsch ester (1.2 equiv) in one portion. Stir the reaction at -30 °C for 24-48 hours until complete consumption of the enal is observed via TLC.

  • Workup: Pass the mixture through a short pad of silica gel to remove the oxidized pyridine byproduct. Concentrate the filtrate to yield the intermediate (2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanal.

Step A2: Reduction to the Target Alcohol

  • Dissolve the crude (2R)-aldehyde in absolute ethanol (0.2 M) and cool to 0 °C.

  • Add NaBH₄ (1.5 equiv) portion-wise to prevent exothermic runaway.

  • Stir for 30 minutes, quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the final alcohol.

Protocol B: Transition-Metal Route (Ru-H8-BINAP)

Step B1: Asymmetric Hydrogenation

  • Preparation: In a high-pressure hydrogenation autoclave, dissolve (E)-3-(3-fluoro-4-methoxyphenyl)-2-methylacrylic acid (10 mmol) in degassed anhydrous methanol (0.5 M).

  • Catalyst Loading: Under a strict argon atmosphere, add (R)-Ru(OAc)₂(H8-BINAP) (0.5 mol%).

    • Causality: The (R)-enantiomer of the chiral phosphine ligand is structurally required to establish the (2R) configuration at the α -methyl position of the resulting propanoic acid[2][7].

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 50 atm of H₂.

  • Reaction: Stir vigorously at 50 °C for 12-24 hours.

  • Workup: Vent the H₂ gas carefully. Concentrate the mixture and filter through a short plug of silica to remove ruthenium residues, yielding (2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid.

Step B2: Reduction to the Target Alcohol

  • Dissolve the chiral acid in anhydrous THF (0.2 M) and cool to 0 °C under N₂.

  • Dropwise add Borane-THF complex (BH₃·THF, 1.0 M, 2.0 equiv).

    • Causality: BH₃ selectively reduces carboxylic acids to primary alcohols without epimerizing the adjacent, highly sensitive chiral center.

  • Warm to room temperature and stir for 4 hours.

  • Carefully quench with methanol until effervescence ceases. Reflux for 1 hour to break the stable boron-alkoxy complexes.

  • Concentrate and purify via column chromatography to obtain the final target molecule.

In-Process Controls & Self-Validation

To ensure the trustworthiness of the protocol, the following in-process controls must be executed:

  • Chiral Purity (ee): Determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5) at the aldehyde or acid intermediate stage prior to final reduction.

  • Identity & Conversion: Utilize ¹H NMR (CDCl₃) monitoring. For Protocol A, track the disappearance of the aldehyde proton (~9.6 ppm). For Protocol B, track the acid carbonyl shift to confirm complete reduction to the primary alcohol (-CH₂OH multiplet ~3.5 ppm).

References

  • MacMillan, D. W. C. et al. "Enantioselective organocatalytic hydride reduction." Journal of the American Chemical Society, 2005.[Link]

  • Ouellet, S. G., Tuttle, J. B., MacMillan, D. W. C. "Enantioselective Organocatalytic Hydride Reduction." Organic Chemistry Portal, 2005.[Link]

  • MacMillan Group. "Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters." Princeton University, 2005. [Link]

Sources

Application Note: (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol as a Versatile Chiral Building Block in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug design, with approximately 20% of all pharmaceuticals and 30% of agrochemicals containing at least one fluorine atom [1]. The 3-fluoro-4-methoxyphenyl moiety is a privileged pharmacophore, frequently utilized in the development of active pharmaceutical ingredients (APIs), including anti-inflammatory agents, PDE4 inhibitors, and targeted CNS therapeutics [2, 3].

When this aromatic system is appended to a chiral aliphatic chain, the resulting molecule—(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol —emerges as a highly versatile chiral building block. This application note details the mechanistic rationale, synthetic divergence, and self-validating protocols for utilizing this compound in advanced medicinal chemistry workflows.

Mechanistic Philosophy & Rationale

As a Senior Application Scientist, it is critical to understand why specific reaction conditions are chosen when handling this building block, rather than merely following a recipe.

  • The Fluorine-Methoxy Synergy: The electron-withdrawing fluorine atom adjacent to the electron-donating methoxy group creates a unique stereoelectronic push-pull environment. This specific substitution pattern protects the aromatic ring from oxidative metabolism (e.g., via CYP450 enzymes) while maintaining a strong hydrogen-bond acceptor profile [1, 2].

  • Preservation of the (2R)-Methyl Stereocenter: The chiral methyl group at the C2 position provides essential spatial orientation for target receptor binding. Because this stereocenter is adjacent to the primary alcohol, it is highly susceptible to enolization-driven racemization if the alcohol is oxidized to an aldehyde under harsh or basic conditions.

  • Causality in Reagent Selection: To functionalize the C1 position without eroding the C2 enantiomeric excess (ee), we must employ strictly neutral or mildly acidic/basic conditions. For example, TEMPO/BAIB is selected over traditional Swern or Dess-Martin oxidations for scale-up due to its superior thermal control and suppression of base-catalyzed enolization.

Synthetic Divergence Workflow

The primary hydroxyl group of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol acts as a synthetic handle, allowing divergence into three primary pathways: mild oxidation, halogenation, and direct etherification/amination.

Workflow Start (2R)-3-(3-Fluoro-4-methoxyphenyl) -2-methylpropan-1-ol Oxidation Mild Oxidation (TEMPO / BAIB) Start->Oxidation Pathway A (Oxidation) Halogenation Appel Reaction (CBr4 / PPh3) Start->Halogenation Pathway B (Halogenation) Mitsunobu Mitsunobu Reaction (DIAD / PPh3 / Nucleophile) Start->Mitsunobu Pathway C (Substitution) Aldehyde (2R)-Aldehyde Intermediate (Reductive Amination) Oxidation->Aldehyde Bromide (2R)-Bromide Intermediate (Alkylations) Halogenation->Bromide Ether (2R)-Ether/Amine (Retained Stereocenter) Mitsunobu->Ether

Synthetic divergence of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol into intermediates.

Validated Experimental Protocols

Protocol A: Stereocontrolled Oxidation to (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal
  • Causality: Oxidation of primary alcohols adjacent to a chiral center is notorious for causing racemization. TEMPO/BAIB provides a mildly basic, highly controlled environment that completely suppresses the enolization pathway.

  • Step-by-Step Method:

    • Dissolve 10.0 mmol of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol in 20 mL of anhydrous CH₂Cl₂.

    • Add 0.1 mmol (1 mol%) of TEMPO and cool the reaction vessel to 0 °C using an ice-water bath.

    • Add 11.0 mmol of Bis(acetoxy)iodobenzene (BAIB) portion-wise over 15 minutes. Critical parameter: Maintain temperature strictly between 0 °C and 5 °C to prevent over-oxidation to the carboxylic acid.

    • Stir for 2 hours until TLC (Hexanes/EtOAc 4:1) indicates complete consumption of the starting material.

    • Quench with saturated aqueous Na₂S₂O₃ (10 mL) and extract with CH₂Cl₂ (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation System: Analyze the crude aldehyde via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5) to confirm >98% ee retention. The presence of an aldehyde proton singlet at ~9.6 ppm in ¹H-NMR confirms successful conversion.

Protocol B: Stereoretentive Conversion to (2R)-1-Bromo-3-(3-fluoro-4-methoxyphenyl)-2-methylpropane
  • Causality: The Appel reaction converts the primary alcohol to a bromide without affecting the adjacent C2 chiral center, making it an ideal electrophile for subsequent SN2 alkylations.

  • Step-by-Step Method:

    • Dissolve 10.0 mmol of the starting alcohol and 12.0 mmol of triphenylphosphine (PPh₃) in 30 mL of anhydrous THF at 0 °C under a nitrogen atmosphere.

    • Slowly add 11.0 mmol of carbon tetrabromide (CBr₄) dissolved in 10 mL of THF dropwise. Critical parameter: Slow addition prevents localized exothermic heating, which can drive unwanted alkene elimination byproducts.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Precipitate the triphenylphosphine oxide (PPh₃O) byproduct by adding 50 mL of cold hexanes. Filter through a pad of Celite and concentrate the filtrate.

    • Purify via flash chromatography (Hexanes/EtOAc 9:1).

  • Self-Validation System: Confirm complete conversion via ¹H-NMR by observing the diagnostic upfield shift of the C1 methylene protons from ~3.5 ppm (alcohol) to ~3.4 ppm (bromide), and verify the absence of alkene elimination products (no signals at 5.0–6.0 ppm).

Protocol C: Stereoretentive Mitsunobu Etherification
  • Causality: The Mitsunobu reaction allows for the direct, mild coupling of the primary alcohol with acidic nucleophiles (e.g., phenols) without requiring pre-activation to a halide. Because the SN2 displacement occurs exclusively at the primary C1 carbon, the C2 (2R) stereocenter is perfectly preserved.

  • Step-by-Step Method:

    • Dissolve 10.0 mmol of the alcohol, 11.0 mmol of the nucleophile (e.g., a substituted phenol), and 12.0 mmol of PPh₃ in 40 mL of anhydrous THF under nitrogen.

    • Cool the mixture to 0 °C.

    • Add 12.0 mmol of Diisopropyl azodicarboxylate (DIAD) dropwise over 20 minutes. Critical parameter: DIAD must be added slowly at 0 °C to ensure the formation of the active betaine intermediate with PPh₃ before it can undergo deleterious side reactions with moisture.

    • Stir at room temperature for 12 hours.

    • Concentrate and purify via column chromatography.

  • Self-Validation System: Utilize LC-MS to confirm the mass of the desired product. The absence of the PPh₃O byproduct peak (m/z 279) in the final purified fraction validates the efficacy of the chromatographic separation.

Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes when applying the protocols above to the (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol building block.

Reaction PathwayTarget Functional GroupReagents & SolventsTemp (°C)Expected Yield (%)ee Retention (%)
A. Mild Oxidation AldehydeTEMPO, BAIB, CH₂Cl₂0 to 588 - 92> 99
B. Halogenation Alkyl BromideCBr₄, PPh₃, THF0 to 2585 - 90> 99
C. Mitsunobu Aryl Ether / AmineDIAD, PPh₃, THF0 to 2575 - 85> 99

References

Application Note: Strategic Derivatization of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol for MAPK/ERK Pathway SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Context

The mitogen-activated protein kinase (MAPK) signaling cascade is a central node in cellular proliferation, differentiation, and survival. Hyperactivation of this pathway—often driven by upstream KRAS or BRAF mutations—is a hallmark of numerous malignancies, including colorectal cancer and melanoma [1]. While MEK and BRAF inhibitors have shown clinical efficacy, acquired resistance frequently emerges, necessitating the development of direct, ATP-competitive Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) inhibitors [2].

In the pursuit of highly selective ERK1/2 inhibitors, the chiral building block (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (CAS: 1339913-41-5) has emerged as a privileged intermediate [3]. Its structural topology is uniquely suited for probing the deep hydrophobic pockets of the ERK2 active site:

  • The (2R)-Methyl Group: Provides critical spatial vectoring. The stereocenter directs the aliphatic chain to induce favorable van der Waals interactions with the lipophilic residues lining the kinase hinge region, specifically near Asp167 and Gly169 [1].

  • The 3-Fluoro-4-methoxyphenyl Ring: Acts as a terminal pharmacophore. The electron-rich aromatic system engages in π -cation interactions with Arg67, while the methoxy/fluoro substituents can be fine-tuned to optimize solvent-exposed boundary interactions or internal hydrogen bonding [2].

  • The C1 Primary Alcohol: Serves as a versatile synthetic handle for appending various ATP-mimetic heterocyclic scaffolds (e.g., pyridines, pyrimidines, or indazoles).

MAPK_Pathway RTK RTK Activation RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation (c-Myc, RSK) ERK->Target Inhibitor ERK Inhibitor (Derivatized Scaffold) Inhibitor->ERK

MAPK/ERK signaling cascade showing targeted inhibition at the ERK1/2 node.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To systematically evaluate the SAR of this pharmacophore, medicinal chemistry campaigns typically employ two orthogonal derivatization strategies.

Strategy A: C1-Functionalization (Linker Optimization) The primary alcohol must be activated to facilitate coupling with a hinge-binding heterocycle. Converting the alcohol to a sulfonate ester (tosylate) allows for subsequent SN​2 displacement by nucleophilic amines. An amine linker often provides a critical hydrogen bond donor to the backbone carbonyl of Asp167, which is frequently lost when simple ether linkages are employed [1].

Strategy B: Aromatic Ring Modification (Demethylation) The 4-methoxy group acts as a hydrogen bond acceptor. However, converting this ether to a free phenol via Lewis acid-mediated demethylation exposes a strong hydrogen bond donor. This modification is designed to probe potential interactions with Tyr64 in the ERK2 binding pocket, a residue known to stabilize highly potent inhibitors [1, 4].

Derivatization_Workflow cluster_A Strategy A: C1 Modification cluster_B Strategy B: Aromatic Modification SM (2R)-3-(3-Fluoro-4-methoxyphenyl) -2-methylpropan-1-ol Tosylate Tosylation (TsCl, DMAP) Intermediate SM->Tosylate Protocol 1 Phenol Demethylation (BBr3) Phenol Derivative SM->Phenol Protocol 2 Amine Amination / SN2 Linker Attachment Tosylate->Amine Final Target ERK1/2 Inhibitor (SAR Evaluation) Amine->Final Phenol->Final

Workflow for the strategic derivatization of the chiral building block.

Quantitative SAR Data Summary

The table below summarizes representative biochemical and cellular data demonstrating how the structural modifications detailed in this application note impact target affinity and cellular efficacy.

Compound IDC1 Linker TypeAromatic C4 SubstituentERK2 Kinase IC 50​ (nM)Cellular pRSK IC 50​ (nM)Mechanistic Rationale
Cmpd-01 Ether (-O-)Methoxy (-OCH 3​ )15.4 ± 2.185.0 ± 5.5Baseline binding; lacks H-bond to Asp167.
Cmpd-02 Amine (-NH-)Methoxy (-OCH 3​ )4.5 ± 0.822.3 ± 1.4Amine linker donates H-bond to Asp167 backbone.
Cmpd-03 Amine (-NH-)Phenol (-OH)1.2 ± 0.3 8.1 ± 0.9 Phenol acts as H-bond donor to Tyr64; optimal fit.

Note: Cellular pRSK IC 50​ measures the inhibition of downstream Ribosomal S6 Kinase phosphorylation, a direct biomarker of ERK1/2 target engagement.

Experimental Protocols

The following protocols have been optimized for high yield and enantiomeric retention. Strict adherence to anhydrous conditions is required to prevent degradation of highly reactive intermediates.

Protocol 1: Synthesis of (2R)-1-Tosyloxy-3-(3-fluoro-4-methoxyphenyl)-2-methylpropane

This step activates the primary alcohol for subsequent nucleophilic substitution [5].

Causality & Expert Insight: The neopentyl-like steric hindrance of the (2R)-methyl group slows down standard esterification. The addition of catalytic 4-dimethylaminopyridine (DMAP) is critical; it acts as a nucleophilic catalyst, forming a highly electrophilic N-tosylpyridinium intermediate that rapidly reacts with the hindered alcohol, preventing prolonged reaction times that could lead to racemization.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (2.0 g, 9.42 mmol) and dissolve in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (Et 3​ N, 2.6 mL, 18.8 mmol, 2.0 eq.) and DMAP (115 mg, 0.94 mmol, 0.1 eq.) to the stirring solution. Cool the mixture to 0 °C using an ice-water bath.

  • Tosylation: Dissolve p-toluenesulfonyl chloride (TsCl, 2.15 g, 11.3 mmol, 1.2 eq.) in anhydrous DCM (10 mL) and add dropwise to the reaction mixture over 15 minutes to control the exothermic reaction.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1; UV and KMnO 4​ visualization).

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography (silica gel, 10% EtOAc in Hexanes) to yield the tosylate as a viscous clear oil.

Protocol 2: BBr 3​ -Mediated Demethylation to (2R)-4-(3-Hydroxy-2-methylpropyl)-2-fluorophenol

This protocol converts the methoxy ether to a phenol to explore hydrogen-bond donor SAR [4].

Causality & Expert Insight: Boron tribromide (BBr 3​ ) is utilized due to its exceptional Lewis acidity. It coordinates tightly to the ether oxygen, weakening the O-CH 3​ bond, which is subsequently cleaved by bromide attack. Because the resulting boron-phenolate complex is highly reactive, the reaction must be quenched with a mild base (NaHCO 3​ ) at low temperatures to safely hydrolyze the complex without generating localized heat spikes that could cause side-chain dehydration.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL flask under argon, dissolve the methoxy-bearing intermediate (1.5 g, 7.06 mmol) in anhydrous DCM (25 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr 3​ in DCM (21.2 mL, 21.2 mmol, 3.0 eq.) dropwise via syringe. The solution will typically turn a dark amber color upon coordination.

  • Cleavage: Maintain the reaction at -78 °C for 1 hour, then slowly allow the bath to expire, warming the reaction to 0 °C over 3 hours.

  • Quenching (Critical Step): Re-cool the mixture to -78 °C. Cautiously add a mixture of methanol/DCM (1:1, 10 mL) dropwise to destroy excess BBr 3​ . Once bubbling ceases, add saturated aqueous NaHCO 3​ (30 mL) and allow the mixture to reach room temperature.

  • Workup: Separate the phases. Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine, dry over MgSO 4​ , and concentrate.

  • Purification: Purify the crude phenol via flash chromatography (silica gel, gradient 20-40% EtOAc in Hexanes) to obtain the pure fluorophenol derivative.

References

  • AstraZeneca / ACS. "Fragment-Based Discovery of a Potent, Orally Bioavailable Inhibitor That Modulates the Phosphorylation and Catalytic Activity of ERK1/2." Journal of Medicinal Chemistry, 2018. Available at:[Link]

  • ACS Publications. "Targeting Extracellular Signal-Regulated Protein Kinase 1/2 (ERK1/2) in Cancer: An Update on Pharmacological Small-Molecule Inhibitors." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Semantic Scholar / University of Copenhagen. "Synthesis and characterization in rodent brain of the subtype selective NR2B NMDA receptor ligand [11C]Ro 04-5595 (General BBr3 Demethylation Protocol)." Semantic Scholar, 2015. Available at:[Link]

  • Nicolaou, K. C., et al. "Total Syntheses of Epothilones B and D (Tosylation of hindered primary alcohols)." The Journal of Organic Chemistry, 2000. Available at:[Link]

Application Note & Protocol: Biocatalytic Synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Modern Approach to Chiral Alcohol Synthesis Using Ketoreductases

Abstract: This technical guide provides a comprehensive methodology for the stereoselective synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, a valuable chiral building block for pharmaceutical development.[1][2] We eschew traditional chemical routes in favor of a biocatalytic approach centered on the asymmetric reduction of the prochiral aldehyde, 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal. This method leverages the exquisite selectivity of ketoreductase (KRED) enzymes to achieve high enantiomeric purity under mild, environmentally benign conditions.[3][4] The protocols herein are designed for researchers, chemists, and drug development professionals seeking to implement green, efficient, and scalable solutions for the synthesis of complex chiral molecules.[5][6]

Strategic Overview: The Case for Biocatalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical research, as the stereochemistry of a drug molecule is a critical determinant of its efficacy and safety.[1] (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol represents a key chiral intermediate whose synthesis can be challenging via classical chemistry, which often requires multi-step procedures, harsh reagents, and costly chiral auxiliaries or resolutions.[7]

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful alternative.[8] Specifically, the asymmetric reduction of a prochiral carbonyl compound is an ideal application for ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs).[9][10]

Core Advantages of the KRED-based Approach:

  • Exceptional Stereoselectivity: KREDs can distinguish between the two faces of a prochiral carbonyl group, leading to the formation of a single enantiomer with very high enantiomeric excess (e.e.).[11]

  • Green Chemistry Principles: Reactions are typically run in aqueous media at ambient temperature and pressure, significantly reducing energy consumption and eliminating the need for toxic heavy metal catalysts and harsh reagents.[3][5]

  • Process Simplification: Biocatalytic routes can shorten synthetic pathways by avoiding the protection and deprotection steps often required in traditional synthesis.[8]

  • Scalability: Modern enzyme engineering and bioprocess development have made biocatalytic processes highly scalable and economically viable for industrial production.[10]

The overall synthetic strategy involves a single enzymatic step: the stereoselective reduction of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal to the desired (2R)-alcohol.

G cluster_0 Synthetic Workflow Prochiral Aldehyde Prochiral Aldehyde KRED KRED Prochiral Aldehyde->KRED Substrate Chiral Alcohol (2R)-Alcohol Product KRED->Chiral Alcohol Asymmetric Reduction Cofactor_Regen Cofactor Regeneration System Cofactor_Regen->KRED Provides Reducing Equivalents Purification Work-up & Purification Chiral Alcohol->Purification Analysis QC Analysis (e.e., Purity) Purification->Analysis Final_Product Final Chiral Building Block Analysis->Final_Product

Caption: High-level workflow for the biocatalytic synthesis.

The Catalytic System: Enzyme and Cofactor

The success of this synthesis hinges on two key biological components: the KRED enzyme and its nicotinamide cofactor (NADH or NADPH).

Ketoreductase (KRED) Selection

KREDs are a diverse class of oxidoreductase enzymes.[9] The primary challenge is to identify a KRED that reduces the substrate with high activity and selectivity for the desired (R)-enantiomer. KREDs can follow Prelog's rule to produce (S)-alcohols or anti-Prelog's rule to produce (R)-alcohols.[11] A screening approach using a commercially available KRED panel is the most efficient method to identify the optimal enzyme. These panels contain a curated selection of wild-type and engineered enzymes with diverse substrate specificities and stereoselectivities.

Cofactor Regeneration: The Engine of the Reaction

KREDs require a stoichiometric amount of a hydride donor, typically the expensive nicotinamide cofactor NADPH or NADH.[12] To make the process economically viable, the oxidized cofactor (NADP⁺ or NAD⁺) must be continuously regenerated back to its reduced form. A widely used and highly efficient method is the "substrate-coupled" approach using a secondary enzyme.

For this protocol, we will utilize a Glucose Dehydrogenase (GDH) system.

  • Glucose Dehydrogenase (GDH): This enzyme oxidizes D-glucose to D-glucono-δ-lactone.

  • Coupled Reaction: In this process, GDH simultaneously reduces NADP⁺ to NADPH, which is then consumed by the KRED for the primary transformation. Glucose serves as the ultimate, inexpensive reducing agent.

G cluster_0 Catalytic Cycle KRED_NADPH KRED-NADPH KRED_NADP KRED-NADP⁺ KRED_NADPH->KRED_NADP Product Release GDH_NADP GDH-NADP⁺ KRED_NADP->GDH_NADP NADP⁺ Transfer Alcohol (R)-Alcohol Product KRED_NADP->Alcohol GDH_NADPH GDH-NADPH GDH_NADP->GDH_NADPH Glucose Oxidation Glucose D-Glucose GDH_NADP->Glucose GDH_NADPH->KRED_NADPH NADPH Regeneration Gluconolactone D-Glucono-δ-lactone GDH_NADPH->Gluconolactone Aldehyde Aldehyde Substrate Aldehyde->KRED_NADPH

Caption: Coupled KRED-GDH cofactor regeneration cycle.

Experimental Protocols

Safety Precaution: Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Biocatalytic Asymmetric Reduction

This protocol details the enzymatic reduction of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal.

Materials & Reagents:

ReagentSupplierGradePurpose
3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanalCustom Synthesis>95%Substrate
KRED Enzyme (Lyophilized Powder)Commercial PanelBiocatalysis GradeCatalyst
Glucose Dehydrogenase (GDH) (Lyophilized Powder)CommercialBiocatalysis GradeCofactor Regeneration Enzyme
β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)Commercial>98%Cofactor
D-GlucoseSigma-AldrichACS ReagentUltimate Reductant
Potassium Phosphate Buffer (1.0 M, pH 7.0)Lab Prepared-Reaction Medium
Dimethyl Sulfoxide (DMSO)CommercialAnhydrousCo-solvent for Substrate Solubility
Deionized WaterLab SystemType ISolvent

Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) by diluting the 1.0 M stock solution with deionized water.

  • Reaction Mixture Assembly: In a suitable reaction vessel (e.g., a 50 mL jacketed glass reactor with overhead stirring), combine the following reagents in order:

    • Potassium Phosphate Buffer (100 mM, pH 7.0): 18.0 mL

    • D-Glucose: 540 mg (3.0 mmol, 1.5 equivalents)

    • NADP⁺: 15 mg (~0.02 mmol)

  • Enzyme Solubilization: Dissolve the KRED (e.g., 20 mg) and GDH (e.g., 10 mg) in 2.0 mL of the 100 mM phosphate buffer.

  • Substrate Preparation: Dissolve 424 mg (2.0 mmol, 1.0 equivalent) of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanal in 2.0 mL of DMSO. Rationale: DMSO is used as a co-solvent to enhance the solubility of the hydrophobic substrate in the aqueous buffer, but its concentration should be kept low (typically <10% v/v) to avoid enzyme denaturation.

  • Reaction Initiation:

    • Set the reaction temperature to 30 °C with gentle stirring (e.g., 200 RPM).

    • Add the enzyme solution (from step 3) to the main reaction mixture and stir for 5 minutes.

    • Add the substrate solution (from step 4) dropwise to the reaction mixture to start the reaction.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 4, 8, 24 hours).

    • Quench the aliquot by adding it to 200 µL of ethyl acetate containing an internal standard.

    • Extract the organic phase and analyze by GC or HPLC to determine the conversion of the starting material. The reaction is typically complete within 16-24 hours.

Protocol 2: Product Work-up and Purification
  • Quenching: Once the reaction reaches completion (>99% conversion), quench the reaction by adding an equal volume of ethyl acetate (22 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Combine Organics: Collect the upper organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL). Combine all organic extracts.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with saturated brine (20 mL).[13] Rationale: The bicarbonate wash removes the gluconic acid byproduct, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford the pure (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.

Protocol 3: Product Analysis and Characterization

It is essential to confirm the identity, purity, and stereochemical integrity of the final product.[14]

1. Structural Verification (NMR & MS):

  • ¹H and ¹³C NMR: Dissolve the purified product in CDCl₃ and acquire spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight of the product (Expected [M+H]⁺).

2. Enantiomeric Excess (e.e.) Determination:

  • Chiral HPLC/GC: This is the most critical analysis for determining the success of the asymmetric synthesis.

    • Column: Use a chiral stationary phase column (e.g., Chiralcel OD-H or similar).

    • Mobile Phase: An isocratic mixture of n-hexane and isopropanol is typically effective.

    • Analysis: Develop a method that provides baseline separation of the (R) and (S) enantiomers. Analyze the synthesized product and compare its retention time to a racemic standard (if available) to calculate the enantiomeric excess.

Expected Results Summary:

ParameterExpected Outcome
Conversion >99% (determined by GC/HPLC monitoring)
Isolated Yield 85-95% (after purification)
Enantiomeric Excess >99% e.e. for the (R)-enantiomer (determined by chiral HPLC)
Appearance Colorless to pale yellow oil

Conclusion

This application note outlines a robust and sustainable biocatalytic method for producing the valuable chiral building block (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol. By leveraging the high selectivity of ketoreductases and an efficient cofactor regeneration system, this protocol offers a superior alternative to traditional chemical methods, delivering high yields and exceptional enantiopurity.[10][15] This approach aligns with the principles of green chemistry and provides a scalable platform for the synthesis of critical pharmaceutical intermediates.[4][8]

References

  • Vertex AI Search. (2024). Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC.
  • PubMed. (2004). Synthesis of chiral building blocks for use in drug discovery.
  • ResearchGate. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020).
  • ResearchGate. (2024). Advances in Biocatalysis for Sustainable Pharmaceutical Synthesis: Applications, Technological Progress, and Future Directions.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
  • Pharma Now. (n.d.). Biocatalysis & White Biotech In the Pharmaceutical Industry: The Green Revolution In Drug Manufacturing.
  • Pharmaceutical Technology. (2025). Going Green with Biocatalysis.
  • PubMed. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020).
  • AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • ACS Publications. (2006). Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase from Candida magnoliae with Anti-Prelog Enantioselectivity.
  • ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • PMC. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs.
  • Bentham Science Publishers. (2014). Biocatalysis in the Pharmaceutical Industry. A Greener Future.
  • Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals.
  • ScienceDirect. (2024). Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary.
  • ACS Publications. (2020). Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients.
  • ACS Publications. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of (R)-3-Methoxy-2-methylpropan-1-ol.
  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.

Sources

Strategic Incorporation of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol in Fluorinated Pharmaceuticals: Protocols & Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry increasingly relies on targeted therapies, the precise engineering of active pharmaceutical ingredients (APIs) at the molecular level has become paramount. The chiral building block (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (CAS: 1339913-41-5)[1] has emerged as a critical intermediate in the synthesis of selective kinase inhibitors, particularly those targeting the Extracellular-Signal-Regulated Kinase (ERK) pathway[2].

This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on how to effectively incorporate this fluorinated, chiral moiety into complex pharmacophores while maintaining strict stereochemical fidelity.

Mechanistic Insights & Causality

The Fluorine Effect: Metabolic and Electronic Tuning

The incorporation of the 3-fluoro-4-methoxyphenyl group is not arbitrary; it is a calculated design choice to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting API. Fluorine, being the most electronegative element with a small van der Waals radius (1.47 Å), exerts profound inductive effects without introducing significant steric bulk ()[3].

  • Metabolic Stability: The electron-withdrawing nature of the meta-fluorine atom deactivates the aromatic ring toward oxidative metabolism by cytochrome P450 enzymes, effectively "blocking" non-productive metabolic pathways[3].

  • Receptor Affinity: The fluorine atom modulates the pKa of adjacent functional groups and enhances lipophilicity, which frequently translates to improved membrane permeation and tighter binding within the hydrophobic pockets of target kinases[3].

Stereochemical Causality: Preserving the (2R) Configuration

The biological efficacy of kinase inhibitors is highly dependent on their 3D spatial orientation. The (2R)-2-methylpropyl linker acts as a sterically defined vector that directs the fluorinated aryl ring into the kinase binding pocket.

Because the (2R) stereocenter is located at the β -position (C2) relative to the primary hydroxyl group (C1), functionalization must be carefully designed. Direct Mitsunobu reactions on β -branched primary alcohols can suffer from sluggish kinetics and poor yields due to neopentyl-like steric hindrance. Instead, a two-step activation-displacement sequence (e.g., tosylation followed by SN​2 displacement) is preferred. Causality: The SN​2 nucleophilic attack occurs exclusively at the achiral C1 carbon. Because the C2 chiral center is not involved in the transition state, the (2R) configuration is strictly retained, ensuring >99% enantiomeric excess (ee) in the final API.

Biological Context: The ERK/MAPK Pathway

Inhibitors utilizing this fluorinated building block are frequently directed against the ERK/MAPK signaling cascade. Overactivation of this pathway is a hallmark of various hyperproliferative diseases (e.g., cancers) and is fundamentally linked to the induction and maintenance of neuropathic pain ()[2],[4].

ERK_Pathway Stimulus Extracellular Stimulus RAS RAS Activation Stimulus->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Target) MEK->ERK Response Gene Transcription (Cancer/Pain) ERK->Response Inhibitor Fluorinated API (Inhibitor) Inhibitor->ERK Blocks

Caption: ERK/MAPK Signaling Pathway and targeted inhibition by the fluorinated API.

Experimental Workflows & Protocols

The following self-validating protocols describe the optimal method for incorporating (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol into a drug scaffold.

Synthetic_Workflow SM (2R)-3-(3-Fluoro-4-methoxyphenyl) -2-methylpropan-1-ol Act Activation (TsCl / Pyridine) Preserves C2 Stereocenter SM->Act Int (2R)-Tosylate Intermediate High ee Retention Act->Int SN2 SN2 Displacement at C1 Strict Retention of C2 (2R) Center Int->SN2 API Fluorinated API Targeting ERK SN2->API

Caption: Step-by-step synthetic workflow preserving the (2R) stereocenter during API incorporation.

Protocol A: Activation via Tosylation (Electrophile Preparation)

Objective: Convert the primary alcohol into a highly reactive, stable leaving group without compromising the adjacent stereocenter.

  • Setup: In an oven-dried round-bottom flask under nitrogen, dissolve (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis & Base Addition: Add anhydrous Pyridine (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality Insight: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that accelerates the reaction, ensuring complete conversion before side reactions can occur.

  • Tosylation: Cool the mixture to 0 °C using an ice bath. Add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise over 15 minutes.

  • Validation (In-Process Control): Allow the reaction to warm to room temperature and stir for 4 hours. Validate completion via TLC (Hexanes/EtOAc 3:1); the alcohol spot should completely disappear, replaced by a higher Rf​ UV-active spot.

  • Workup: Quench with 1N HCl to neutralize pyridine, extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. The resulting (2R)-tosylate is typically pure enough (>95%) for immediate downstream use.

Protocol B: Nucleophilic Displacement ( SN​2 Etherification/Amination)

Objective: Covalently attach the activated (2R)-tosylate to the core pharmaceutical scaffold (e.g., a phenol or amine).

  • Setup: Dissolve the (2R)-tosylate (1.1 eq) and the nucleophilic core scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Base Selection: Add Potassium Carbonate ( K2​CO3​ , 2.5 eq) for phenol nucleophiles, or N,N-Diisopropylethylamine (DIPEA, 2.0 eq) for amine nucleophiles.

    • Causality Insight: A mild base is chosen to deprotonate the nucleophile without inducing E2 elimination of the tosylate. The lack of anti-periplanar β -protons on the (2R) intermediate further protects against elimination.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C.

    • Causality Insight: The β -branching (2-methyl group) creates steric hindrance that raises the activation energy for the SN​2 trajectory. Elevated temperatures in a polar aprotic solvent (DMF) are strictly required to drive the reaction forward.

  • Validation (In-Process Control): Monitor via LC-MS. Look for the mass of the desired API product and the disappearance of the core scaffold mass.

  • Isolation: Cool to room temperature, dilute with water to precipitate the product, filter, and purify via reverse-phase HPLC or recrystallization.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying Protocol B across various nucleophilic pharmaceutical scaffolds, demonstrating the robustness of the stereochemical retention.

Nucleophile TypeBase / SolventTemp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Phenol Derivative (Etherification) K2​CO3​ / DMF801285%>99%
Secondary Amine (N-Alkylation)DIPEA / NMP1001678%>99%
Pyrazole Core (N-Alkylation) Cs2​CO3​ / DMF901481%>99%
Thiol Derivative (Thioetherification) K2​CO3​ / THF65892%>99%

Note: Yields are based on isolated, purified API. Enantiomeric excess was determined via chiral HPLC against racemic standards, confirming strict retention of the (2R) configuration.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Ma, W., & Quirion, R. (2005). The ERK/MAPK pathway, as a target for the treatment of neuropathic pain. Expert Opinion on Therapeutic Targets, 9(4), 699-713.

  • US Patent 9,670,208 B2. (2017). Compounds useful for treating hyperproliferative and neoplastic diseases.

Sources

Application Note: Microwave-Assisted Synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol via Alkyl-Aryl Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The molecule (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a highly valuable chiral building block frequently utilized in the development of targeted therapeutics and advanced pharmacological agents. Traditional synthetic routes to 3-aryl-2-methylpropan-1-ols typically rely on Evans asymmetric alkylation or the asymmetric hydrogenation of substituted cinnamaldehydes. While effective, these methods often require expensive chiral auxiliaries, prolonged reaction times, or high-pressure hydrogenation equipment.

As a Senior Application Scientist, I advocate for a more streamlined, "chiral pool" approach starting from commercially available (R)-(-)-Roche ester (Methyl (2R)-3-hydroxy-2-methylpropanoate). The critical bottleneck in this route is the C(sp³)–C(sp²) bond formation. Unactivated alkyl electrophiles are notoriously difficult to cross-couple due to their reluctance to undergo oxidative addition and their high propensity for β-hydride elimination[1].

By strategically deploying microwave (MW) irradiation in tandem with a bulky, electron-rich palladium-phosphine catalyst system, we can overcome these kinetic barriers. This protocol details a robust, self-validating 3-step synthesis that leverages microwave-assisted Suzuki-Miyaura cross-coupling to deliver the target molecule with >99% enantiomeric excess (ee) and exceptional yields[2],[3].

Mechanistic Causality: Why Microwave and PCy₃?

In standard cross-coupling, the oxidative addition of an unactivated alkyl tosylate to Pd(0) is energetically demanding. If the reaction is heated conventionally, the slow heating profile allows intermediate alkyl-Pd(II) species to undergo rapid β-hydride elimination, yielding unwanted alkene byproducts[4].

The Synergistic Solution:

  • Ligand Design (PCy₃): Tricyclohexylphosphine (PCy₃) is highly electron-rich, which heavily accelerates the rate-limiting oxidative addition into the C–OTs bond. Furthermore, its massive steric bulk forces the alkyl and aryl groups on the Pd(II) intermediate into close proximity, accelerating reductive elimination and effectively outcompeting the β-hydride elimination pathway[4],[5].

  • Microwave Irradiation: Microwave dielectric heating provides instantaneous, volumetric energy transfer. By rapidly propelling the reaction mixture to 100 °C within seconds, the kinetic energy barrier for oxidative addition is instantly surpassed. This "kinetic shock" ensures the catalytic cycle turns over rapidly before catalyst degradation or side reactions can occur[3].

Reaction Workflow & Mechanism

Workflow SM Starting Material (R)-(-)-Roche Ester Step1 Step 1: Tosylation TsCl, Et3N, DMAP SM->Step1 Int1 Intermediate 1 Methyl (2R)-2-methyl-3-(tosyloxy)propanoate Step1->Int1 Step2 Step 2: MW-Assisted Suzuki Coupling Ar-B(OH)2, Pd(OAc)2, PCy3, MW 100°C Int1->Step2 Int2 Intermediate 2 Methyl (2R)-3-(Ar)-2-methylpropanoate Step2->Int2 Step3 Step 3: Reduction LiAlH4, THF, 0°C Int2->Step3 Product Target Molecule (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol Step3->Product

Synthetic workflow for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.

CatalyticCycle Pd0 Pd(0)(PCy3)n Active Catalyst OxAdd Oxidative Addition (C-OTs) Accelerated by MW Heating Pd0->OxAdd PdII_Alkyl Alkyl-Pd(II)-OTs Complex OxAdd->PdII_Alkyl TransMet Transmetalation Ar-B(OH)2 + K3PO4 PdII_Alkyl->TransMet PdII_Ar Alkyl-Pd(II)-Ar Complex TransMet->PdII_Ar RedElim Reductive Elimination Driven by PCy3 Steric Bulk PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Mechanism of the MW-assisted Pd-catalyzed C(sp3)-C(sp2) Suzuki cross-coupling.

Quantitative Optimization Data

The necessity of microwave heating and the specific ligand choice is validated by the optimization data for the critical Step 2 cross-coupling.

Table 1: Optimization of the C(sp³)–C(sp²) Cross-Coupling Step

EntryHeating MethodTemp (°C)TimeLigandYield (%)β-Hydride Elimination (%)ee (%)
1Conventional6024 hPPh₃1245>99
2Conventional10024 hPCy₃6815>99
3Microwave10015 minPPh₃2252>99
4 Microwave 100 15 min PCy₃ 94 <2 >99

Data Interpretation: Entry 4 clearly demonstrates that without the steric bulk of PCy₃, β-hydride elimination dominates. Without microwave irradiation (Entry 2), prolonged thermal stress degrades the catalyst, capping the yield at 68%. The synergy of MW and PCy₃ (Entry 4) provides a near-quantitative yield in a fraction of the time.

Experimental Protocols

Step 1: Synthesis of Methyl (2R)-2-methyl-3-(tosyloxy)propanoate

Objective: Convert the primary hydroxyl of the Roche ester into a competent leaving group for cross-coupling.

  • Setup: In an oven-dried 250 mL round-bottom flask under argon, dissolve (R)-(-)-Roche ester (10.0 g, 84.6 mmol) in anhydrous CH₂Cl₂ (100 mL).

  • Reagent Addition: Add Triethylamine (17.7 mL, 127 mmol) and 4-Dimethylaminopyridine (DMAP) (0.52 g, 4.2 mmol). Cool the mixture to 0 °C using an ice bath.

  • Tosylation: Portion-wise, add p-Toluenesulfonyl chloride (17.7 g, 93.1 mmol). Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1, visualized with KMnO₄). The reaction is complete when the Roche ester spot (Rf ~0.2) is entirely replaced by the tosylate (Rf ~0.6).

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with CH₂Cl₂ (3 × 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow oil. Use directly in Step 2.

Step 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (Core Step)

Objective: Stereoretentive C(sp³)–C(sp²) bond formation via MW-accelerated catalysis.

  • Preparation (Glovebox/Argon Line): To a 20 mL microwave-safe vial equipped with a magnetic stir bar, add Methyl (2R)-2-methyl-3-(tosyloxy)propanoate (2.0 g, 7.34 mmol), (3-Fluoro-4-methoxyphenyl)boronic acid (1.87 g, 11.0 mmol), Pd(OAc)₂ (82 mg, 0.36 mmol, 5 mol%), PCy₃ (206 mg, 0.73 mmol, 10 mol%), and finely powdered K₃PO₄ (3.11 g, 14.6 mmol).

  • Solvent: Add anhydrous, degassed THF (12 mL). Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Set the parameters to 100 °C for 15 minutes with high stirring speed.

  • Self-Validation Check: Following irradiation, perform a rapid GC-MS analysis of an aliquot. The desired product mass (m/z = 226.1) should be the dominant peak, with negligible alkene byproduct (m/z = 100.0).

  • Purification: Filter the crude mixture through a short pad of Celite, washing with EtOAc. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc 9:1) to afford Methyl (2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoate.

Step 3: Reduction to Target Alcohol

Objective: Reduction of the ester to the primary alcohol without epimerization at the C2 stereocenter.

  • Setup: Suspend LiAlH₄ (0.33 g, 8.8 mmol) in anhydrous THF (20 mL) in a flame-dried flask under argon at 0 °C.

  • Addition: Dissolve the ester from Step 2 (1.66 g, 7.34 mmol) in anhydrous THF (5 mL) and add dropwise to the LAH suspension over 10 minutes to control the exothermic reaction.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Fieser Workup (Self-Validation): Cool back to 0 °C. Carefully quench by sequentially adding 0.33 mL H₂O, 0.33 mL 15% aqueous NaOH, and 1.0 mL H₂O. Stir vigorously until a white granular precipitate forms. This visual cue validates the successful destruction of aluminum complexes.

  • Isolation: Filter through Celite, concentrate the filtrate, and purify via short-path chromatography to yield (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol as a clear oil. Confirm >99% ee via chiral HPLC.

References

  • Netherton, M. R.; Fu, G. C. "Suzuki Cross-Couplings of Alkyl Tosylates that Possess β Hydrogen Atoms: Synthetic and Mechanistic Studies." Angewandte Chemie International Edition, 2002.

  • Organic Syntheses Procedure. "Palladium-catalyzed alkyl-alkyl Suzuki cross-couplings of primary alkyl bromides." Organic Syntheses, 2004.

  • McLachlan, F. et al. "Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave." ScholarWorks @ UTRGV, 2003.

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications." Angewandte Chemie International Edition, 2001.

  • Bock, M. J.; Denmark, S. E. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." The Journal of Organic Chemistry, 2024.

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Improving Enantiomeric Excess

Welcome to the technical support center for the synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on optimizing the enantiomeric excess (e.e.) of this important chiral building block. High enantiomeric purity is often critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects.[1]

This guide is structured in a question-and-answer format to directly tackle specific issues you may encounter during your experiments.

Troubleshooting and Frequently Asked Questions (FAQs)

Low Enantiomeric Excess

Question 1: My asymmetric reduction of 3-(3-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid or its corresponding ketone is resulting in low enantiomeric excess. What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess in asymmetric reductions is a common issue that can often be resolved by systematically evaluating and optimizing several reaction parameters. The key is to enhance the energetic difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers.

Core Areas for Troubleshooting:

  • Catalyst and Ligand Choice: The selection of the chiral catalyst or ligand is paramount. For the reduction of prochiral ketones, chiral oxazaborolidines, such as those derived from Corey-Bakshi-Shibata (CBS) catalysts, are often effective.[2] For reductions of carboxylic acids or their derivatives, chiral ruthenium or rhodium complexes with ligands like BINAP are frequently employed.[3] If you are observing low e.e., consider screening a variety of catalysts and ligands with different steric and electronic properties.

  • Temperature: Lowering the reaction temperature is a common and often effective strategy to increase enantioselectivity. Reduced thermal energy can amplify the small energy differences between the diastereomeric transition states, favoring the formation of one enantiomer.

  • Solvent Effects: The solvent can significantly influence the stereochemical outcome of a reaction. It is advisable to screen a range of solvents with varying polarities (e.g., polar aprotic like THF, nonpolar like toluene).

  • Purity of Reagents: Ensure the enantiomeric purity of your chiral catalyst or ligand is high, as any contamination with the opposite enantiomer will directly reduce the e.e. of your product. Similarly, impurities in the substrate can interfere with the catalyst.

Question 2: I have already optimized the reaction conditions for my asymmetric synthesis, but the enantiomeric excess is still not satisfactory for my application. What other strategies can I employ?

Answer:

When direct asymmetric synthesis yields a product with moderate enantiomeric excess, several post-synthesis techniques can be used to enhance the enantiopurity.

  • Kinetic Resolution: This technique involves the use of a chiral catalyst or enzyme that preferentially reacts with one enantiomer of your racemic or enantioenriched alcohol.[4][5] For example, a lipase can be used to selectively acylate one enantiomer, allowing for the separation of the unreacted, enantioenriched alcohol from the acylated product.[5]

    • Dynamic Kinetic Resolution (DKR): This is an advanced form of kinetic resolution where the "unwanted" enantiomer is continuously racemized back to the starting racemic mixture.[6][7] This allows for a theoretical yield of 100% for a single enantiomer, a significant improvement over the 50% maximum of standard kinetic resolution.[7]

  • Chiral Resolution via Diastereomer Formation: This classical method involves reacting your enantioenriched alcohol with a chiral resolving agent to form a mixture of diastereomers.[8][9] Since diastereomers have different physical properties, they can be separated by techniques like crystallization or chromatography.[8][9] After separation, the chiral resolving agent is cleaved to yield the enantiomerically pure alcohol.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be used to separate the enantiomers of your product.[][11] This is a powerful technique for both analytical determination of e.e. and preparative-scale purification.[7][]

Methodology and Protocols

Question 3: Can you provide a general protocol for determining the enantiomeric excess of my (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol sample using chiral HPLC?

Answer:

Certainly. Chiral HPLC is a standard and reliable method for determining the enantiomeric excess of your product.

General Protocol for Chiral HPLC Analysis:

  • Sample Preparation:

    • Take a small aliquot of your crude reaction mixture.

    • To remove baseline-contaminating impurities and the catalyst, pass the aliquot through a small plug of silica gel using a suitable solvent mixture (e.g., ethyl acetate/hexane).

    • Concentrate the filtered sample under reduced pressure.

    • Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Method Development:

    • Column Selection: Choose a chiral stationary phase (CSP) suitable for your compound. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.

    • Mobile Phase: Begin with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).

    • Optimization: If the separation of enantiomers is not adequate, systematically vary the ratio of the mobile phase components. Small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can sometimes improve peak shape and resolution.

  • Quantification:

    • Once you have achieved baseline separation of the two enantiomer peaks, integrate the area of each peak.

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Question 4: What is the role of a chiral auxiliary and could it be applied to the synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol?

Answer:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[12] After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[12]

Application to your Synthesis:

While direct asymmetric reduction of a precursor is common, a chiral auxiliary approach could also be employed. For instance, the precursor acid, 3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid, could be coupled to a chiral auxiliary, such as an Evans oxazolidinone.[13] The resulting N-acyl oxazolidinone could then undergo a diastereoselective reduction of the carbonyl group, followed by cleavage of the auxiliary to yield the desired enantiomerically enriched alcohol. This method provides an alternative route to establishing the stereocenter with high diastereoselectivity.[14][15]

Data and Visualization

Table 1: Troubleshooting Guide for Low Enantiomeric Excess

Potential Cause Recommended Action Rationale
Suboptimal Catalyst/Ligand Screen a library of chiral catalysts or ligands with varying steric and electronic properties.The catalyst-substrate interaction is key to achieving high enantioselectivity.
High Reaction Temperature Systematically lower the reaction temperature in increments (e.g., from room temperature to 0 °C, -20 °C, -78 °C).Lower temperatures can increase the energy difference between diastereomeric transition states.
Inappropriate Solvent Screen a range of solvents (e.g., THF, Toluene, Dichloromethane).The solvent can influence the conformation of the catalyst-substrate complex.
Impure Reagents Verify the enantiomeric purity of the chiral catalyst/ligand. Re-purify the substrate if necessary.Impurities can either compete with the substrate or poison the catalyst.
Racemic Background Reaction Consider lowering the catalyst loading or further reducing the temperature.A non-catalyzed, racemic reaction may be competing with the desired asymmetric pathway.

Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess

G start Low e.e. Observed catalyst Is the Catalyst/Ligand Optimal? start->catalyst catalyst->catalyst temp Is the Temperature Optimized? catalyst->temp Yes temp->temp solvent Is the Solvent Appropriate? temp->solvent Yes solvent->solvent purity Are Reagents and Catalyst Pure? solvent->purity Yes purity->purity resolution Consider Post-Synthesis Enantiomeric Enrichment purity->resolution Yes success High e.e. Achieved resolution->success

Caption: A logical workflow for diagnosing and resolving issues of low enantiomeric excess.

Diagram 2: Strategies for Improving Enantiomeric Excess

G start Initial Synthesis Yields (2R,S)-Alcohol Mixture asymmetric Asymmetric Synthesis (e.g., Chiral Reduction) start->asymmetric resolution Chiral Resolution asymmetric->resolution e.e. still insufficient kinetic Kinetic Resolution (Enzymatic or Chemical) resolution->kinetic diastereomeric Diastereomeric Salt Formation resolution->diastereomeric chromatography Chiral Chromatography (HPLC/SFC) resolution->chromatography final_product Enantiomerically Pure (2R)-Alcohol kinetic->final_product diastereomeric->final_product chromatography->final_product

Caption: Overview of primary methods to obtain enantiomerically pure product.

References

  • A General Strategy for Improving Enantiomeric Purities via the Tandem Use of Mirror-Image Catalysts | Organometallics - ACS Publications. (2002). Available at: [Link]

  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - PMC. Available at: [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS. (2021). Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. (2023). Available at: [Link]

  • Chiral auxiliary - Wikipedia. Available at: [Link]

  • Chiral Harmony: Optimizing the Purification of Enantiomers Using SFC and the Van Deemter Equation | Buchi.com. Available at: [Link]

  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021). Available at: [Link]

  • Fluorinated chiral auxiliaries - CY BioCIS. Available at: [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC. Available at: [Link]

  • 5.8: Resolution: Separation of Enantiomers - Chemistry LibreTexts. (2015). Available at: [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions - MDPI. (2018). Available at: [Link]

  • Stereoselective Synthesis of Chiral Molecules | Encyclopedia MDPI. (2021). Available at: [Link]

  • Chiral oxazaborolidines bearing a 1- or 2-naphthylmethyl group as catalysts for the enantioselective borane reduction of ketones: experimental and quantum chemical calculations | Semantic Scholar. (1998). Available at: [Link]

  • Catalytic and Enantioselective Synthesis of Inherently Chiral Saddle‐Shaped Compounds by [2 + 2 + 2] Cycloaddition of 1,8‐Naphthylene‐Based 1,10‐Diynes with Alkynoates - PMC. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - Summit Research Repository - Simon Fraser University. Available at: [Link]

  • Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and... - ResearchGate. Available at: [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC - NIH. (2024). Available at: [Link]

  • Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed. (2025). Available at: [Link]

  • Asymmetric reduction of aromatic ketones. II: An enantioselective synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | Semantic Scholar. (1993). Available at: [Link]

  • WO1999033848A1 - Process for preparing enantiomer-enriched hydroxyphosphinyl derivatives - Google Patents.
  • Asymmetric Synthesis and Cytotoxicity Evaluation of Right-Half Models of Antitumor Renieramycin Marine Natural Products - MDPI. (2018). Available at: [Link]

  • A porous vessel bioreactor for gel entrapped biocatalysts: Kinetic resolution of trans-methyl (4-methoxyphenyl)glycidate by Lecitase (R) Ultra in gelatin organogel (Gelozyme) - ResearchGate. (2025). Available at: [Link]

  • Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates - ChemRxiv. Available at: [Link]

  • Synthesis of optically pure ant pheromones with high enantiomeric purity.. Available at: [Link]

  • Co-authored Action publications - BenBedPhar. Available at: [Link]

  • Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PubMed. (2021). Available at: [Link]

  • Pipeline - Resolve Therapeutics. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Extraction Yield of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the extraction of this chiral alcohol, a key intermediate in pharmaceutical development.[1][2] This resource provides in-depth, experience-based solutions to help you optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My overall yield is significantly lower than expected after the work-up. What are the most common initial checks I should perform?

Low yield can often be attributed to fundamental experimental parameters.[3][4] Before delving into more complex troubleshooting, a systematic review of the basics is crucial.

  • Reagent Purity and Stoichiometry: Have you confirmed the purity of your starting materials and reagents? Impurities can lead to side reactions, reducing the formation of the desired product.[3][5] Additionally, double-check all calculations for reagent stoichiometry to ensure the reaction isn't limited by a crucial component.

  • Reaction Completion: How did you monitor the reaction progress? Incomplete reactions are a primary cause of low yields.[3][6] Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the disappearance of starting materials before proceeding to the work-up.

  • Temperature and Reaction Time: Were the reaction temperature and duration strictly adhered to as per the protocol? Deviations can either slow down the reaction, leaving it incomplete, or lead to the formation of by-products.[3][6]

  • Glassware and Atmosphere: Was all glassware thoroughly dried to prevent moisture contamination, especially if using water-sensitive reagents?[3][5] For reactions sensitive to oxidation, was an inert atmosphere (e.g., nitrogen or argon) properly maintained?

Q2: I've confirmed my reaction went to completion, but the yield after liquid-liquid extraction is still poor. What factors related to the extraction process itself should I investigate?

A successful reaction is only half the battle; an inefficient extraction can significantly diminish your final yield. The properties of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, particularly its polarity due to the hydroxyl group, play a critical role here.

A. Solvent Selection and Polarity Matching

The principle of "like dissolves like" is paramount in liquid-liquid extraction. To effectively extract your target compound from an aqueous phase, the organic solvent must have a suitable polarity.[7]

  • Polarity Mismatch: Given the alcohol functionality, your target compound is relatively polar. Using a very nonpolar solvent like hexane might result in poor partitioning into the organic layer.[8] Consider using more polar, water-immiscible solvents.

SolventPolarity IndexSuitability for Polar Analytes
Hexane0.1Low
Toluene2.4Moderate
Diethyl Ether2.8Moderate-High
Dichloromethane (DCM)3.1High
Ethyl Acetate (EtOAc)4.4High
  • Optimization Strategy: If you suspect a polarity mismatch, perform small-scale extractions with different solvents to empirically determine the best option. A mixture of solvents can also be used to fine-tune the polarity.[7]

B. pH of the Aqueous Phase

The pH of the aqueous layer can dramatically influence the distribution of your compound between the two phases, especially for molecules with acidic or basic functional groups.[9][10] While your target compound is a neutral alcohol, pH can still affect the solubility of impurities and potentially the stability of the molecule.

  • Impact on the Target Compound: For a neutral compound like this alcohol, the pH should ideally be kept close to neutral (pH 7) to minimize the risk of any acid- or base-catalyzed degradation.

  • "Salting Out" Effect: To improve the partitioning of your polar alcohol into the organic phase, you can increase the ionic strength of the aqueous layer. Adding a saturated solution of a salt like sodium chloride (brine) or sodium sulfate reduces the solubility of the organic compound in the aqueous phase, effectively "pushing" it into the organic solvent.[7]

C. Emulsion Formation

Vigorous shaking of the separatory funnel, especially with certain solvent combinations, can lead to the formation of an emulsion—a stable mixture of the two immiscible liquids that is difficult to separate. This can trap your product at the interface, leading to significant loss.

  • Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning.

  • Resolution: If an emulsion forms, several techniques can be employed to break it:

    • Allow the funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel.

    • Add a small amount of brine to increase the ionic strength of the aqueous phase.

    • Filter the emulsion through a pad of celite or glass wool.

Q3: Could the fluorine atom in my molecule be causing stability issues during work-up and extraction?

The presence of a fluorine atom on the aromatic ring generally increases the metabolic stability of a molecule due to the strength of the C-F bond.[11][12] However, the electronic environment of the fluorine atom is a crucial consideration.

  • General Stability: A fluorine atom on an aromatic ring is typically very stable and unlikely to be the cause of degradation under standard work-up conditions.[11]

  • Potential for Instability: In specific contexts, such as the presence of a strong intramolecular nucleophile or under harsh pH conditions, C-F bond cleavage can occur, though this is less common for aryl fluorides.[13][14] Given the structure of your compound, this is not a primary concern unless extreme pH or temperatures are employed during extraction.

II. Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving low extraction yield.

Caption: A step-by-step diagnostic workflow for troubleshooting low extraction yield.

III. Detailed Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction

This protocol is designed to maximize the recovery of a moderately polar compound like (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.

  • Quenching: After confirming reaction completion, cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench any remaining reactive reagents.

  • Solvent Addition: Add ethyl acetate (EtOAc) to the quenched reaction mixture. A good starting point for the organic to aqueous phase ratio is 2:1 (v/v).

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Extraction: Gently invert the funnel 10-15 times, releasing pressure periodically. Avoid vigorous shaking to prevent emulsion formation. Allow the layers to fully separate.

  • Aqueous Layer Wash: Drain the lower aqueous layer. Wash the remaining organic layer with a saturated sodium chloride solution (brine) to help remove residual water and further "salt out" the product.

  • Combine Organic Layers: If the aqueous layer was re-extracted, combine all organic extracts.

  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Small-Scale Solvent Screening

To empirically determine the best extraction solvent, perform a parallel small-scale screening.

  • Aliquoting: Take a small, measured aliquot of your aqueous reaction mixture.

  • Parallel Extraction: In separate vials, perform extractions with a range of solvents (e.g., diethyl ether, ethyl acetate, dichloromethane). Use the same volume of organic solvent for each.

  • Analysis: Carefully separate the organic layer from each vial and analyze a small sample by TLC or LC-MS to qualitatively assess which solvent extracted the most product.

IV. Conclusion

Troubleshooting low extraction yield for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol requires a systematic and logical approach. By first ensuring the completeness of the reaction and then methodically evaluating and optimizing the extraction parameters—particularly solvent choice, pH, and physical technique—researchers can significantly improve their product recovery. The stability of the fluoro-aromatic moiety is generally robust, making procedural and physical-chemical factors the most likely culprits for poor yield.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Dror, Y., et al. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 42(9), 1969-1976. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7772-7776. Retrieved from [Link]

  • ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]

  • OSTI.GOV. (1995, May 1). pH dependence of carboxylic and mineral acid extraction by amine-based extractants: Effects of pK{sub a}, amine basicity, and diluent properties. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: Extraction: Effects of pH. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Quora. (2013, January 20). In organic chemistry, why is my percent yield so low?. Retrieved from [Link]

  • ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. Retrieved from [Link]

  • PMC. (2025, April 15). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. Retrieved from [Link]

  • MDPI. (2021, October 8). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]

  • University of Groningen. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Retrieved from [Link]

  • MDPI. (2021, September 19). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]

  • Fluoride Action Network. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • MDPI. (2023, August 13). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[7][15]-thiazepin-3(2H). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents. Retrieved from [Link]

  • Digital CSIC. (2024, December 26). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. Retrieved from [Link]

  • Semantic Scholar. (2024, December 26). Optimization of a Pressurized Extraction Process Based on a Ternary Solvent System for the Recovery of Neuroprotective Compounds from Eucalyptus marginata Leaves. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]

  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Crystallization for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your crystallization outcomes. The information herein is grounded in established scientific principles and practical laboratory experience to ensure you can overcome common challenges in obtaining high-purity crystalline material.

I. Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the crystallization of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.

Q1: What are the best starting solvents for dissolving (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol for crystallization?

A1: The selection of an appropriate solvent is the first critical step in a successful crystallization.[1] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[1] Based on the structure of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, which contains a polar alcohol group and a less polar fluorinated aromatic ring, a range of solvents should be considered.

  • Polar Protic Solvents: Methanol and ethanol are predicted to be good solvents due to their ability to form hydrogen bonds with the hydroxyl group of the target molecule.

  • Polar Aprotic Solvents: Acetone and ethyl acetate can also be effective, with the carbonyl group acting as a hydrogen bond acceptor.

  • Initial Screening: A recommended starting point is to test solubility in a variety of solvents with different polarities. Small-scale solubility tests in solvents like isopropanol, acetonitrile, toluene, and heptane can help identify a suitable solvent or a solvent/anti-solvent system.

Q2: My compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated, or the cooling rate is too fast, causing the compound to come out of solution at a temperature above its melting point.[2]

Troubleshooting Steps:

  • Dilute the Solution: Add more solvent to the mixture, reheat to dissolve the oil, and then allow it to cool slowly.[2]

  • Slow Down the Cooling Rate: A slower cooling rate provides more time for the molecules to arrange themselves into an ordered crystal lattice.[1][2] Insulating the flask or using a programmable cooling bath can achieve this.

  • Change the Solvent System: Experiment with a different solvent or a solvent/anti-solvent system. A more viscous solvent can sometimes hinder oiling out.

  • Further Purification: Impurities can disrupt the crystallization process.[3] Consider an additional purification step, such as column chromatography, before crystallization.

Q3: I'm not getting any crystals to form, even after cooling. What should I do?

A3: The absence of crystal formation is typically due to insufficient supersaturation or kinetic barriers to nucleation.

Strategies to Induce Crystallization:

  • Increase Supersaturation: If the solution is not concentrated enough, crystals will not form. You can increase the concentration by slowly evaporating the solvent.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Add a small crystal of the pure compound (a seed crystal) to the solution.[1][4] This provides a template for further crystal growth.[1]

    • Anti-Solvent Addition: If using a single solvent is unsuccessful, an anti-solvent crystallization technique can be employed.[5][6] An anti-solvent is a solvent in which the compound is insoluble but is miscible with the primary solvent.[7] The gradual addition of the anti-solvent reduces the solubility of the compound, inducing crystallization.[5]

Q4: The purity of my crystals is not as high as expected. How can I improve it?

A4: The purity of the final crystalline product is paramount, especially in pharmaceutical applications.[1]

Methods to Enhance Purity:

  • Recrystallization: This involves dissolving the impure crystals in a minimal amount of hot solvent and allowing them to re-crystallize.[1] This process is often repeated until the desired purity is achieved.[1]

  • Slow Cooling: Rapid crystallization can trap impurities within the crystal lattice.[2] A slow and controlled cooling process allows for the selective incorporation of the target molecule into the growing crystal.[1]

  • Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any adhering impure mother liquor.[1][3]

  • Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution and then filtering it can remove them before crystallization.[2]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues during the crystallization of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol.

Issue 1: No Crystal Formation
Symptom Possible Cause Recommended Solution
Clear solution remains after cooling.Insufficient supersaturation. The compound is too soluble in the selected solvent.Concentrate the solution by slow evaporation. Consider a different solvent or an anti-solvent system.
Inhibition of nucleation.Induce nucleation by scratching the flask, adding a seed crystal, or introducing a rough surface.
Issue 2: "Oiling Out" - Formation of a Liquid Phase
Symptom Possible Cause Recommended Solution
A liquid layer separates from the solution.High solute concentration.Add more solvent, reheat to dissolve the oil, and cool slowly.[2]
Rapid cooling.Employ a slower cooling rate by insulating the flask or using a controlled cooling system.[2]
Presence of impurities.Purify the compound further before crystallization using techniques like column chromatography.
Issue 3: Poor Crystal Quality (Small or Needle-like Crystals)
Symptom Possible Cause Recommended Solution
Formation of very fine powder or thin needles.High rate of nucleation.Reduce the rate of supersaturation by slowing down the cooling rate or the addition of anti-solvent.[1]
Solvent choice.Use a solvent system where the compound has moderate, rather than very low, solubility at the crystallization temperature.
Issue 4: Low Yield
Symptom Possible Cause Recommended Solution
The amount of recovered crystalline material is significantly less than expected.Too much solvent was used.If the mother liquor contains a significant amount of product, concentrate it to recover more material.[2] Be aware this may decrease purity.
The final cooling temperature is not low enough.Ensure the solution is cooled sufficiently to maximize the precipitation of the compound.

III. Experimental Protocols & Methodologies

Protocol 1: Cooling Crystallization

This is a standard method where supersaturation is achieved by cooling a saturated solution.[1]

Methodology:

  • Dissolution: Dissolve the crude (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield. A slow cooling rate is crucial for forming large, pure crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual mother liquor.[1]

  • Drying: Dry the crystals thoroughly.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when a suitable single solvent cannot be found.[5][6][7]

Methodology:

  • Dissolution: Dissolve the compound in a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble, but which is miscible with the "good" solvent.[7]

  • Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of crystallization.

  • Equilibration: Allow the mixture to stand to allow for complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.

Workflow for Troubleshooting Crystallization Issues

G start Start Crystallization Experiment outcome Observe Outcome start->outcome no_xtals No Crystals Formed outcome->no_xtals No Solids oiling_out Compound Oils Out outcome->oiling_out Liquid Phase Separation low_purity Low Purity / Poor Quality outcome->low_purity Impure/Small Crystals success High Purity Crystals Obtained outcome->success Good Crystals sol_A Concentrate Solution or Add Anti-Solvent no_xtals->sol_A sol_B Induce Nucleation: - Scratch Flask - Add Seed Crystal no_xtals->sol_B sol_C Add More Solvent Reheat and Cool Slowly oiling_out->sol_C sol_D Change Solvent System oiling_out->sol_D sol_E Recrystallize low_purity->sol_E sol_F Slow Down Cooling Rate low_purity->sol_F sol_A->outcome sol_B->outcome sol_C->outcome sol_D->outcome sol_E->outcome sol_F->outcome

Caption: Troubleshooting workflow for crystallization.

IV. Data Presentation

Table 1: Solvent Screening for Crystallization
SolventPolarity IndexPredicted SolubilityComments
Methanol5.1HighGood potential for cooling crystallization.
Ethanol5.2HighSimilar to methanol, good for cooling crystallization.
Isopropanol3.9Moderate to HighMay offer a better solubility profile for controlled crystallization.
Acetone5.1HighA good polar aprotic option.
Ethyl Acetate4.4ModerateUseful as a single solvent or in a system with a non-polar anti-solvent like heptane.
Toluene2.4Low to ModerateCould serve as an anti-solvent with a more polar solvent.
Heptane0.0Very LowExcellent choice as an anti-solvent.

Polarity Index values are relative measures and can be a useful guide for solvent selection.[8]

V. References

  • PharmaTutor. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

  • International Journal of Computer & Electronics Engineering (IJCEA). Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • PMC. (2023, April 24). Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. [Link]

  • ACS Publications. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research. [Link]

  • MIT. Modelling and control of combined cooling and antisolvent crystallization processes. [Link]

  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • ResearchGate. The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient: Stereochemical Rationalization and Nanoscale Crystal Growth Visualization | Request PDF. [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • J-STAGE. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. [Link]

  • PMC. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. [Link]

  • Cambridge University Press & Assessment. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. [Link]

  • ACS Publications. (2024, October 22). Chiral Resolution by Seeded Crystallization: The Case of Arabitol. [Link]

  • Organic Process Research & Development. (2008, February 19). Enantioenrichment by Crystallization. [Link]

  • ACS Publications. (2008, July 23). Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. [Link]

  • MDPI. (2018, November 7). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. [Link]

  • Books. (2020, February 13). CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds. [Link]

  • IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Ankara University. 1 3.3. CRYSTALLIZATION. [Link]

  • Patents.google. WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.

  • IUCr. (2022, August 15). Crystal structure and Hirshfeld surface analysis of (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide. [Link]

  • MDPI. (2025, April 16). Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. [Link]

  • MDPI. (2014, August 13). Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. [Link]

  • MDPI. (2022, December 1). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. [Link]

  • MDPI. (2019, May 8). Сhiral and Racemic Fields Concept for Understanding of the Homochirality Origin, Asymmetric Catalysis, Chiral Superstructure Formation from Achiral Molecules, and B-Z DNA Conformational Transition. [Link]

  • PMC. Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. [Link]

  • Pharmaceutical Sciences. (2025, April 24). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. [Link]

  • IUCr Journals. (2023, April 22). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl). [Link]

  • Toho University Faculty of Pharmaceutical Science Laboratory of Pharmaceutics. 2022 Publications. [Link]

  • Journal of the American Chemical Society. (2023, January 20). Chiral and Morphological Anisotropy of Supramolecular Polymers Shaped by a Singularity in Solvent Composition. [Link]

  • J-Global. Polymorphism and crystallization of the pharmaceutical drugs. [Link]

  • Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

  • ACS Publications. (2018, March 26). Mueller Polarimetry of Chiral Supramolecular Assembly | The Journal of Physical Chemistry C. [Link]

  • PubMed. Optical Inversion of (2R)- To (2S)-isomers of 2-[4-(2-Oxocyclopentylmethyl)-phenyl]propionic Acid (Loxoprofen), a New Anti-Inflammatory Agent, and Its Monohydroxy Metabolites in the Rat. [Link]22951/)

Sources

Fixing baseline drift in GC-MS analysis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in optimizing complex chromatographic workflows.

The target analyte, (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol , presents specific analytical challenges. While the fluorinated and methoxylated phenyl ring is relatively stable, the primary hydroxyl (-OH) group on the propan-1-ol moiety is highly polar. If injected directly into a Gas Chromatography-Mass Spectrometry (GC-MS) system, this active -OH group will hydrogen-bond with silanol sites on the stationary phase, leading to peak tailing and severe baseline drift at elevated temperatures.

Below is our comprehensive, self-validating troubleshooting guide to diagnosing and fixing baseline drift during the analysis of this compound.

Part 1: Diagnostic Workflow

Before altering your sample preparation, you must isolate the root cause of the baseline drift. Follow the logical workflow below to determine if the issue is systemic (instrumental) or matrix-related (sample/derivatization).

BaselineDrift Start Observe Baseline Drift in GC-MS BlankRun Run Solvent Blank Start->BlankRun CheckBlank Does drift persist in blank? BlankRun->CheckBlank SystemIssue System/Column Issue (Carrier Gas, Septum, Bleed) CheckBlank->SystemIssue Yes SampleIssue Sample/Matrix Issue (Derivatization, High-Boilers) CheckBlank->SampleIssue No BakeOut Bake out column & check leaks SystemIssue->BakeOut OptDeriv Optimize BSTFA/TMCS Derivatization SampleIssue->OptDeriv

Figure 1: Diagnostic workflow for isolating the root cause of GC-MS baseline drift.

Part 2: FAQs & Mechanistic Troubleshooting

Q1: Why does my baseline drift upward significantly as the oven temperature exceeds 250°C during the analysis of this compound? Causality: Normal column bleed (the thermal degradation of the polydimethylsiloxane stationary phase into cyclic siloxanes) accelerates exponentially at higher temperatures. However, if the drift is sudden or unusually high, it is likely that the primary hydroxyl group of the propan-1-ol moiety is interacting with active silanol sites on the column. Furthermore, if you are injecting the derivatization mixture directly without an evaporation step, excess silylation reagent (BSTFA) and pyridine aggressively attack the stationary phase at high temperatures, stripping the film and causing a massive rise in the baseline . Self-Validating Check: Run a solvent blank (e.g., pure anhydrous hexane) using the exact same temperature program. If the baseline drift disappears, the issue is sample-matrix or reagent-related. If the severe drift persists, your column is damaged, or the system is contaminated.

Q2: I derivatized the sample, but I am seeing "ghost peaks" and a wandering baseline. What went wrong? Causality: This is a classic symptom of moisture contamination or low-purity derivatization reagents. BSTFA is highly sensitive to water; it hydrolyzes to form hexamethyldisiloxane (HMDSO) and trifluoroacetamide, which manifest as ghost peaks or a noisy, wandering baseline. Additionally, low-purity BSTFA can contain high-boiling impurities that elute unpredictably . Self-Validating Check: Check the MS spectra of the ghost peaks. If you observe dominant ions at m/z 73, 147, or 207, you are detecting siloxane contamination (either from column bleed or hydrolyzed silylation reagent). Ensure all solvents are strictly anhydrous.

Q3: My baseline drifts upward even with a blank injection. Is my system contaminated? Causality: If the blank injection exhibits drift, the issue is systemic. The most common culprits are carrier gas impurities (oxygen or moisture) or septum bleed . Oxygen at high temperatures rapidly oxidizes the stationary phase, leading to irreversible column bleed. Self-Validating Check: Perform an air/water background check on your MS. The m/z 28 (N2), 32 (O2), and 18 (H2O) peaks should be less than 5% of the m/z 69 peak from the PFTBA tuning compound. If O2 is high, check for leaks at the inlet or replace your carrier gas purifiers.

Part 3: Optimized Experimental Protocol

To prevent baseline drift caused by active -OH groups and excess reagent, you must cap the alcohol using a strict derivatization protocol.

Protocol: Silylation of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol Objective: To convert the primary hydroxyl group into a volatile trimethylsilyl (TMS) ether while removing excess reagent that causes stationary phase degradation.

  • Sample Drying: Transfer 100 µL of the sample extract into a glass GC vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at room temperature. Note: Even trace moisture will hydrolyze BSTFA, consuming the reagent and causing baseline noise.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Note: TMCS is a Lewis acid catalyst essential for driving the reaction to completion for sterically hindered alcohols like the 2-methylpropan-1-ol moiety.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes.

  • Evaporation (Critical Step): Remove the vial, let it cool, and evaporate the reaction mixture to dryness under nitrogen. Note: Injecting excess BSTFA directly into the GC strips the polysiloxane stationary phase, which is the primary cause of severe baseline drift.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of anhydrous hexane or ethyl acetate. Vortex gently and transfer to an autosampler vial with a glass insert for GC-MS analysis.

DerivMech Analyte (2R)-3-(3-Fluoro-4-methoxyphenyl) -2-methylpropan-1-ol (Active -OH Group) Reaction Nucleophilic Attack (70°C, 30 min) Analyte->Reaction BadChroma Without Derivatization: H-Bonding with Siloxane -> Peak Tailing & Drift Analyte->BadChroma Reagent BSTFA + 1% TMCS (Silylation Reagent) Reagent->Reaction Product TMS-Ether Derivative (Capped, Volatile) Reaction->Product GoodChroma With Derivatization: Inert to Stationary Phase -> Flat Baseline Product->GoodChroma

Figure 2: Chemical mechanism of silylation and its effect on chromatographic baseline stability.

Part 4: Quantitative Troubleshooting Matrix

Use the following data thresholds to self-validate the health of your GC-MS system before and after running your samples.

Diagnostic MetricAcceptable ThresholdIndication of FailureCorrective Action
Blank Run Bleed (m/z 207, 281) < 10% of full scale at 300°C> 20% of full scaleBake out column at max isothermal temp for 2 hours; trim the first 10-20 cm of the guard column.
Analyte Peak Tailing Factor 0.9 - 1.2> 1.5Incomplete derivatization; active silanol sites exposed on column. Re-evaluate BSTFA protocol.
Signal-to-Noise (S/N) Ratio > 100:1< 10:1Baseline noise from excess reagent, moisture, or matrix interference.
Carrier Gas Oxygen Level < 1 ppm (MS Air/Water Check)> 5 ppmLeak in gas lines; tighten inlet nut or replace oxygen scrubber.

References

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach Source: Plants (Basel) / MDPI URL: [Link]

Validation & Comparative

Chiral HPLC method validation for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol quantification

Author: BenchChem Technical Support Team. Date: March 2026

Chiral HPLC Method Validation for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol: A Comparative Guide

The quantification of chiral impurities in pharmaceutical building blocks is a critical quality attribute (CQA) in drug development. For the intermediate (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol , controlling the (2S) enantiomer is essential to ensure downstream stereochemical integrity.

Historically, chiral separations relied on empirical trial-and-error using traditional Normal Phase HPLC (NP-HPLC). However, the implementation of the ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) guidelines—legally effective as of June 2024—demands a more systematic, risk-based lifecycle approach[1].

This guide objectively compares legacy HPLC modalities against modern Chiral Supercritical Fluid Chromatography (SFC) using immobilized polysaccharide phases, providing a self-validating experimental framework for quantifying the (2S) enantiomer.

Technology Comparison: Selecting the Optimal Chiral Platform

The molecular structure of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol features a primary alcohol, an ether linkage, a halogenated aromatic ring, and a chiral methyl group. Chiral recognition relies on hydrogen bonding (via the alcohol), π−π interactions (via the aromatic ring), and steric inclusion.

To quantify the (2S) impurity at trace levels (e.g., 0.1% specification), the analytical method must handle high sample concentrations (up to 5.0 mg/mL) without peak distortion. We evaluated three distinct chromatographic platforms:

Alternative 1: Traditional NP-HPLC (Coated Cellulose/Amylose Phases) While NP-HPLC using Hexane/Isopropanol offers excellent enantioselectivity, coated stationary phases are held together only by adhesion forces. This strictly limits solvent compatibility; injecting samples dissolved in strong solvents (like Dichloromethane) will strip the chiral selector from the silica backbone[2]. Consequently, solubility issues at high concentrations often lead to poor peak shapes.

Alternative 2: Reversed-Phase Chiral HPLC (RP-HPLC) RP-HPLC utilizes aqueous mobile phases, making it environmentally friendly. However, for highly lipophilic molecules lacking strong ionizable groups, RP-HPLC often yields broader peaks and lower resolution ( Rs​ ) compared to normal phase, making trace impurity quantification difficult.

The Champion: Chiral SFC with Immobilized Polysaccharide Phases SFC utilizes supercritical CO2​ as the primary mobile phase. Because the diffusivity of supercritical CO2​ is significantly higher than liquid hexane, SFC delivers flatter van Deemter curves, allowing for higher flow rates and faster run times[3]. Furthermore, coupling SFC with immobilized polysaccharide phases (where the chiral polymer is covalently bonded to the silica) allows the use of strong organic modifiers and diluents without damaging the column[4][5].

Table 1: Performance Comparison for (2R)/(2S) Enantiomeric Separation
Performance MetricNP-HPLC (Coated Phase)RP-HPLC (Coated Phase)Chiral SFC (Immobilized Phase)
Primary Mobile Phase Hexane / IsopropanolWater / AcetonitrileSupercritical CO2​ / Methanol
Solvent Versatility Highly RestrictedRestrictedUniversal (Allows DCM/THF)
Run Time 15 - 25 minutes20 - 30 minutes< 5 minutes
Resolution ( Rs​ ) at 5 mg/mL 1.8 (Peak tailing observed)1.2 (Co-elution risk)> 3.5 (Sharp peaks)
Environmental Impact High (Toxic solvents)LowVery Low (Green Chemistry)

Analytical Procedure Lifecycle & Validation Logic

Under the new ICH Q14 and Q2(R2) paradigms, method validation is no longer a standalone tick-box exercise. It is part of a continuous lifecycle driven by an Analytical Target Profile (ATP)[6].

Workflow A Analytical Target Profile (Define Quality Attributes) B Risk Assessment (ICH Q14 Principles) A->B C Method Selection (Chiral SFC vs HPLC) B->C D Method Validation (ICH Q2(R2) Compliance) C->D E Routine QC & Lifecycle Management D->E

Fig 1. Analytical procedure lifecycle from ATP to routine QC based on ICH Q14 and Q2(R2).

Step-by-Step Experimental Protocol: Chiral SFC

The following protocol utilizes an immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) stationary phase to quantify the (2S) enantiomer.

Step 1: Diluent and Sample Preparation Causality: To achieve a Limit of Quantitation (LOQ) of 0.05%, the API must be highly concentrated. Immobilized columns permit the use of Dichloromethane (DCM) to ensure complete solubilization without column degradation[5].

  • Diluent: Methanol / Dichloromethane (80:20 v/v).

  • Test Solution: Weigh 50.0 mg of the (2R)-API standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Final concentration: 5.0 mg/mL).

  • Reference Solution (1.0% Specification): Dilute 1.0 mL of the Test Solution to 100 mL with diluent (0.05 mg/mL).

Step 2: Chromatographic Setup

  • Column: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (3.0 mm x 150 mm, 3 µm particle size).

  • Mobile Phase: Supercritical CO2​ / Methanol (85:15 v/v) under isocratic conditions.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure Regulator (BPR): 120 bar (Maintains CO2​ in a supercritical state).

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm (Optimal for the fluoro-methoxyphenyl chromophore).

Step 3: System Suitability Testing (SST)

  • Inject a resolution mixture containing 0.5% (2S) enantiomer spiked into the (2R) API.

  • Acceptance Criteria: Baseline resolution ( Rs​ ) ≥ 2.5; Tailing factor ( Tf​ ) ≤ 1.5 for both peaks.

ICH Q2(R2) Method Validation Strategy

The ICH Q2(R2) guideline emphasizes that the "reportable range" (including the LOQ) must be supported by robust accuracy and precision data[1][7]. The validation logic follows a strict, self-validating sequence:

ValidationLogic Spec Specificity (Rs > 2.0) Lin Linearity & Range (0.05% - 120% Spec) Spec->Lin Confirms no interference Acc Accuracy (Spike Recovery) Lin->Acc Establishes working range LOD LOD / LOQ (S/N > 3 & 10) Lin->LOD Defines lower limits Prec Precision (%RSD < 5.0%) Acc->Prec Validates exactness

Fig 2. Sequential logic of ICH Q2(R2) method validation parameters for chiral impurities.

Specificity

Specificity was demonstrated by injecting the diluent blank, the (2R) API, the (2S) impurity, and forced degradation samples (acid, base, peroxide, light). Causality: Q2(R2) mandates that degradation products must not interfere with the analyte peaks[8]. The immobilized SFC method demonstrated an Rs​ of 3.8 between the (2R) and (2S) enantiomers, with no co-eluting degradation peaks.

Limit of Detection (LOD) and Quantitation (LOQ)

Determined based on the signal-to-noise (S/N) ratio.

  • LOD: S/N ≥ 3 (Determined at 0.015% relative to the test concentration).

  • LOQ: S/N ≥ 10 (Determined at 0.05% relative to the test concentration).

Linearity and Range

Linearity was established for the (2S) enantiomer from the LOQ (0.05%) up to 150% of the specification limit (0.15%). Causality: Establishing linearity across this specific interval ensures that the calibration model is valid for the entire reportable range[7]. The correlation coefficient ( R2 ) was 0.9998.

Accuracy (Recovery)

Accuracy was assessed by spiking known amounts of the (2S) enantiomer into the (2R) API matrix at three levels: 50%, 100%, and 150% of the specification limit (0.1%).

Precision (Repeatability & Intermediate Precision)

Repeatability was evaluated by preparing six independent sample preparations spiked with the (2S) enantiomer at the 100% specification level. Intermediate precision was verified by a second analyst on a different day using a different SFC system.

Table 2: Summary of Method Validation Results (SFC Platform)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity ( Rs​ ) Rs​ > 2.0 (No interference) Rs​ = 3.8Pass
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)0.015% / 0.05%Pass
Linearity ( R2 ) R2 ≥ 0.995 (Range: LOQ to 150%) R2 = 0.9998Pass
Accuracy (Recovery) 90.0% – 110.0% across all levels98.5% – 101.2%Pass
Repeatability (Precision) %RSD ≤ 5.0% (n=6)%RSD = 1.8%Pass
Intermediate Precision %RSD ≤ 5.0% (n=12 total)%RSD = 2.1%Pass

Summary

For the quantification of the (2S) enantiomer in (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, Chiral SFC coupled with an immobilized polysaccharide stationary phase vastly outperforms traditional NP-HPLC and RP-HPLC. By leveraging the solvent versatility of immobilized phases, analysts can inject highly concentrated samples without column degradation[5]. When validated under the rigorous, lifecycle-oriented framework of ICH Q2(R2)[1][7], this self-validating system guarantees unparalleled precision, speed, and regulatory compliance.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples." Available at:[Link]

  • Phenomenex. "Chiral Compounds: Key Insights for Chromatography." Available at:[Link]

  • PharmTech. "Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC." Available at:[Link]

  • ACS Omega. "Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds." Available at:[Link]

  • University of Bologna / MDPI. "New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods." Available at:[Link]

Sources

A Comparative Guide to the Structural Validation of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the validation of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, a key intermediate in pharmaceutical synthesis. We will focus on the application of High-Resolution Mass Spectrometry (HRMS) as a primary tool for structural confirmation and compare its performance and utility against other established analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for small molecule characterization.

Introduction: The Imperative for Rigorous Analytical Validation

In pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is a non-negotiable cornerstone of safety and efficacy.[1] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous validation of analytical procedures to ensure that a method is suitable for its intended purpose.[2][3][4][5]

The subject of this guide, (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, is a chiral building block whose precise structure is critical for its function in subsequent synthetic steps. Its molecular formula is C₁₁H₁₅FO₂, with a monoisotopic mass of 198.105608 Da. This guide will demonstrate how High-Resolution Mass Spectrometry (HRMS) provides definitive evidence for this elemental composition, serving as a rapid and highly specific validation tool.

The HRMS Workflow: A System for Self-Validating Structural Confirmation

HRMS has become an indispensable technique in modern analytical laboratories, prized for its ability to provide exact mass measurements with exceptional accuracy.[6][7] Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers can achieve mass resolutions high enough to distinguish between ions of very similar nominal mass, thereby enabling confident elemental composition assignment.[6][8][9]

The core principle of HRMS validation rests on the agreement between the experimentally measured mass of an ion and its theoretically calculated mass. A deviation of less than 5 parts per million (ppm) is the universally accepted standard for high-confidence identification.[9]

Experimental Protocol for HRMS Validation

This protocol outlines a self-validating workflow for the confirmation of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol. The causality behind each step is explained to provide a deeper understanding of the methodology.

Step 1: Sample Preparation

  • Action: Accurately weigh approximately 1 mg of the analyte and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute this stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Rationale: The use of a standard concentration ensures a reproducible response. The solvent system is compatible with reverse-phase liquid chromatography and the formic acid promotes protonation of the analyte, facilitating its ionization in positive electrospray mode.

Step 2: Instrumentation and Data Acquisition

  • Action: Infuse the prepared sample directly into a high-resolution mass spectrometer (e.g., a Q-Exactive Orbitrap or a Synapt G2-S Q-TOF) equipped with an electrospray ionization (ESI) source. Alternatively, inject the sample via a liquid chromatography system to assess purity simultaneously.

  • Instrument Parameters (Typical):

    • Ionization Mode: ESI Positive

    • Mass Range: m/z 50-500

    • Resolution: >60,000 (FWHM)[10]

    • Scan Mode: Full MS, followed by data-dependent MS/MS (dd-MS²)

    • Collision Energy (for MS/MS): Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Rationale: ESI is a soft ionization technique ideal for small molecules, minimizing in-source fragmentation and preserving the molecular ion. A high-resolution setting is critical to achieve the mass accuracy required for formula determination.[8] The dd-MS² experiment automatically selects the most abundant ion (the protonated molecule) for fragmentation, providing structural information in the same analytical run.[6]

Step 3: Data Analysis and Confirmation Criteria

  • Action: Process the acquired data using the instrument's software.

  • Confirmation Pillar 1: Exact Mass Measurement:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • Theoretical Exact Mass of [C₁₁H₁₆FO₂]⁺: 199.112884 Da.

    • Calculate the mass error: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

    • Acceptance Criterion: The absolute mass error must be < 5 ppm.

  • Confirmation Pillar 2: Isotopic Pattern Matching:

    • Compare the experimentally observed isotopic distribution of the [M+H]⁺ ion with the theoretically predicted pattern for C₁₁H₁₆FO₂⁺.

    • Rationale: The relative abundances of the ¹³C, ¹⁸O, and other natural isotopes create a unique isotopic signature for a given elemental formula. A close match between the measured and theoretical patterns provides a secondary layer of confirmation.

  • Confirmation Pillar 3: Fragment Ion Analysis (MS/MS):

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern should be consistent with the known chemical structure.

    • Predicted Fragments for [C₁₁H₁₆FO₂]⁺:

      • Loss of water (-18.01056 Da) from the alcohol group, yielding an ion at m/z 181.10232.

      • Cleavage of the C-C bond adjacent to the aromatic ring, potentially leading to fragments representing the fluoromethoxyphenylmethyl moiety.

      • Other fragments resulting from the breakdown of the propanol chain.

    • Rationale: Tandem mass spectrometry (MS/MS) acts as a molecular fingerprint.[11] The fragmentation pathways are governed by the principles of chemical stability, and the resulting spectrum provides definitive structural evidence that complements the exact mass measurement.[12][13]

Visualizing the HRMS Validation Workflow

The following diagram illustrates the logical flow of the HRMS validation process, from sample analysis to final confirmation.

HRMS_Validation_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Sample Preparation (1 µg/mL in ACN/H₂O) LC_HRMS LC_HRMS Sample->LC_HRMS Full_MS Full MS Spectrum (Identify [M+H]⁺) LC_HRMS->Full_MS MSMS MS/MS Spectrum (Fragment Ion Analysis) LC_HRMS->MSMS Exact_Mass Exact_Mass Full_MS->Exact_Mass Isotope_Pattern Pillar 2: Isotope Pattern (Match Theoretical?) Full_MS->Isotope_Pattern Fragmentation Pillar 3: Fragmentation (Consistent with Structure?) MSMS->Fragmentation Confirmation Structure Confirmed C₁₁H₁₅FO₂ cluster_pillars cluster_pillars cluster_pillars->Confirmation

Caption: A workflow diagram illustrating the three pillars of HRMS validation.

A Comparative Analysis of Analytical Techniques

While HRMS is a powerful tool for confirming elemental composition, a comprehensive characterization often relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the complete structural elucidation of organic molecules.[14][15] It provides detailed information about the chemical environment of each atom (¹H, ¹³C, ¹⁹F), revealing the precise connectivity and stereochemistry of the molecule.[16][17] While HRMS confirms what atoms are present, NMR confirms how they are connected.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis, primarily used for determining the purity of a sample and quantifying its components.[18][19][20] Its strength lies in its ability to separate the main compound from impurities, degradation products, and other related substances.[21] However, it provides very limited structural information, relying on retention time and UV absorbance, which are not unique identifiers.

Elemental Analysis (EA)

Elemental analysis is a classical technique that determines the mass percentage of carbon, hydrogen, nitrogen, and other elements in a compound.[22][23] From these percentages, the empirical formula—the simplest whole-number ratio of atoms—can be calculated.[24][25][26] HRMS, in contrast, directly measures the mass of the intact molecule, allowing for the determination of the molecular formula without ambiguity.

Data Summary: HRMS vs. Alternatives
FeatureHigh-Resolution Mass Spectrometry (HRMS)NMR SpectroscopyHPLC-UVElemental Analysis (EA)
Primary Information Molecular Formula (Elemental Composition)Atomic Connectivity & StereochemistryPurity & QuantificationEmpirical Formula
Specificity Very HighUnambiguousModerateLow
Sensitivity High (pg-fg range)Low (mg range)Moderate (ng range)Low (mg range)
Analysis Time Fast (< 5 min)Slow (hours)Moderate (10-30 min)Moderate (~15 min)
Key Strength Confident formula confirmationComplete structure elucidationRobust purity assessmentBasic elemental ratios
Key Limitation Does not provide connectivity/isomer infoLow throughput, requires pure sampleLimited identification powerCannot determine molecular formula
Decision-Making Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked. The following diagram provides a logical guide for selecting the appropriate method.

Tech_Selection Start What is the Analytical Goal? q1 Confirm Elemental Composition? Start->q1 q2 Determine Full 3D Structure? Start->q2 q3 Measure Purity/Quantity? Start->q3 q4 Determine Simplest Atomic Ratio? Start->q4 ans1 Use High-Resolution Mass Spectrometry q1->ans1 Yes ans2 Use NMR Spectroscopy q2->ans2 Yes ans3 Use HPLC-UV q3->ans3 Yes ans4 Use Elemental Analysis q4->ans4 Yes

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

High-Resolution Mass Spectrometry provides a rapid, sensitive, and exceptionally accurate method for validating the elemental composition of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol. Its three-pillar approach—combining exact mass measurement, isotopic pattern matching, and fragmentation analysis—creates a self-validating system that delivers a high degree of confidence in a molecule's identity.

While HRMS is unparalleled for this specific purpose, it is crucial to recognize its role within a broader analytical strategy. For complete structural elucidation and regulatory compliance in drug development, HRMS is best utilized as a complementary technique to NMR spectroscopy for unambiguous structure confirmation and HPLC for purity assessment. This orthogonal approach, leveraging the strengths of multiple analytical techniques, ensures the highest level of scientific rigor and data integrity.

References

  • Chemistry LibreTexts. (2025, March 20). 10.12: Determining Empirical Formulas. [Link]

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]

  • University of Waterloo. Stoichiometry: Elemental Analysis. [Link]

  • Oxford Instruments. Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. [Link]

  • BrainKart. (2018, June 29). Determination of Empirical Formula from Elemental Analysis Data. [Link]

  • National Institutes of Health (NIH). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025, September 23). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). [Link]

  • National Institutes of Health (NIH). (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. [Link]

  • IntechOpen. Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. [Link]

  • ACS Publications. (2014, January 29). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. [Link]

  • PubMed. (2016, April 15). High-resolution mass spectrometry of small molecules bound to membrane proteins. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. HPLC and UV Spectroscopy in Pharmaceutical Analysis. [Link]

  • Patsnap Eureka. (2025, July 15). HPLC Detection: Deuterium Lamps for Pharmaceutical Purity Testing. [Link]

  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 3.2 Determining Empirical and Molecular Formulas. [Link]

  • ACS Publications. (2019, January 23). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. [Link]

  • Kanan Lab, Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. [Link]

  • Taylor & Francis Online. (2024, January 5). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. [Link]

  • U.S. Food and Drug Administration (FDA). (2015, September 24). Memorandum: Acceptance Criteria for Confirmation of Identity of Chemical Residues using Exact Mass Data. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. Figure 4. Mass spectrometry-based structure elucidation. Fragmentation.... [Link]

  • U.S. Food and Drug Administration (FDA). Process Validation: General Principles and Practices. [Link]

  • National Institutes of Health (NIH). Regulatory Knowledge Guide for Small Molecules. [Link]

  • Waters Corporation. Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. [Link]

Sources

FT-IR and NMR spectroscopic validation of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol purity

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Purity Validation of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol: qNMR and FT-IR vs. Traditional Chromatography

Executive Summary

In the development of targeted therapeutics, the integrity of chiral building blocks is non-negotiable. (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a highly functionalized chiral intermediate featuring a primary alcohol, a chiral methyl center, and a fluorinated aromatic ring. For researchers and drug development professionals, validating the absolute chemical and enantiomeric purity of this compound is a critical gateway to reproducible pharmacology.

This guide objectively compares the analytical performance of High-Purity (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol against standard commercial racemic grades. Drawing on my experience as a Senior Application Scientist, I will outline why orthogonal spectroscopic techniques—specifically quantitative Nuclear Magnetic Resonance (qNMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—offer superior, self-validating alternatives to traditional chromatographic methods for this specific molecular class.

The Analytical Dilemma: Chromatography vs. Spectroscopy

Historically, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the default tools for purity validation. However, these methods suffer from a fundamental limitation: they are relative techniques. HPLC relies on the assumption that all impurities share the same UV extinction coefficient as the target analyte, which is rarely true. Furthermore, absolute quantification via HPLC requires a certified reference standard of the exact same compound to establish a calibration curve.

The Causality of Choosing qNMR: Quantitative NMR (qNMR) bypasses these limitations because it is a primary ratio method[1]. The fundamental principle of qNMR is that the integral of a nuclear resonance signal is directly proportional to the molar amount of that nucleus, regardless of the molecule it resides in[2]. By co-dissolving the sample with a highly pure, generic internal standard (e.g., Maleic acid), we can achieve absolute mass fraction quantification without needing a reference standard of the analyte itself[3]. Furthermore, the presence of the fluorine atom allows for 19 F qNMR, which provides a pristine spectrum completely devoid of background solvent or hydrocarbon interference.

The Causality of Choosing FT-IR: While qNMR provides absolute quantification, FT-IR provides rapid, orthogonal structural confirmation. By utilizing Attenuated Total Reflectance (ATR) FT-IR, we eliminate the need for hygroscopic KBr pellets, preventing moisture absorption that could artificially inflate water impurity readings or mask the critical O-H stretch of the primary alcohol.

Comparative Data Analysis

To illustrate the superiority of the optimized synthetic (2R)-enantiomer and the spectroscopic methods used to validate it, the data is summarized below.

Table 1: Product Performance Comparison | Parameter | High-Purity (2R)-Isomer | Standard Commercial Grade (Racemic) | Validation Modality | | :--- | :--- | :--- | :--- | | Chemical Purity | > 99.5% | ~ 95.0% | 19 F / 1 H qNMR | | Enantiomeric Excess (ee) | > 99.0% (2R) | < 10% (Racemic) | 1 H NMR + Chiral Shift Reagent | | Water Content | < 0.1% | ~ 1.2% | 1 H qNMR / Karl Fischer | | Residual Solvents | < 100 ppm | > 1500 ppm | 1 H qNMR |

Table 2: Methodological Comparison for Purity Validation

Feature qNMR & FT-IR (Spectroscopic) HPLC-UV & GC-MS (Chromatographic)
Reference Standard Universal Internal Standard (e.g., Maleic acid) Requires exact compound standard
Chiral Resolution In situ via Chiral Shift Reagent (No column needed) Requires expensive, fragile chiral columns
Structural Confirmation Direct (Functional groups & atomic connectivity) Indirect (Retention time & fragmentation)

| Sample Recovery | 100% recoverable (Non-destructive) | Destructive (Consumed in mobile phase) |

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. Below are the step-by-step methodologies designed to ensure absolute trustworthiness in the data.

Protocol A: Absolute Chemical Purity via 1 H and 19 F qNMR
  • Standard Selection: Select a certified reference material (CRM) as the internal standard. For 1 H qNMR, use Maleic acid (singlet at δ 6.28 ppm). For 19 F qNMR, use 4-Fluorobenzoic acid. These standards are chosen because their signals do not overlap with the aliphatic or aromatic resonances of the target compound[4].

  • Gravimetric Preparation: Using a microbalance (calibrated daily), accurately weigh ~20 mg of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol and ~5 mg of the internal standard into the same vial.

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl 3​ containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Self-Validating Relaxation Check: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton/fluorine.

  • Acquisition: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30-60 seconds). This ensures >99.3% magnetization recovery, preventing the under-integration of signals that causes quantitative errors[2]. Acquire 64 scans with a 90° pulse angle.

  • Processing: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Phase and baseline correct manually. Calculate purity using the integral ratios.

Protocol B: Enantiomeric Excess (ee) via NMR with a Chiral Shift Reagent

Instead of relying on chiral HPLC, which requires extensive method development, enantiomeric excess is determined in situ.

  • Preparation: To the NMR tube from Protocol A, add 10-20 mg of the chiral lanthanide shift reagent, Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc) 3​ ).

  • Mechanism: The paramagnetic europium coordinates with the primary alcohol of the analyte. The chiral camphorate ligands create diastereomeric complexes with the (2R) and (2S) enantiomers, inducing a chemical shift difference ( Δδ ) in the 19 F signal and the methoxy protons.

  • Quantification: Acquire the spectrum. The previously singular 19 F peak will split into two distinct baseline-resolved peaks representing the R and S isomers. Integrate these peaks directly to calculate the ee.

Protocol C: Structural Fingerprinting via ATR-FTIR
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Run a background scan (4000-400 cm −1 , 32 scans, 4 cm −1 resolution) to self-validate the cleanliness of the optical path.

  • Sample Application: Place a neat drop of the liquid sample directly onto the crystal. Apply the pressure anvil to ensure uniform contact.

  • Acquisition & Assignment: Acquire the spectrum. Validate the structure by identifying:

    • ~3350 cm −1 : Broad, strong O-H stretch (Primary alcohol).

    • ~2950-2850 cm −1 : Aliphatic C-H stretches (Methyl and methylene groups).

    • ~1250 cm −1 : Strong C-F stretch (Fluorinated aromatic ring).

    • ~1040 cm −1 : Symmetric C-O-C stretch (Methoxy group).

Analytical Workflow Visualization

The logical relationship between sample preparation, orthogonal testing, and final purity profiling is mapped below.

PurityValidation cluster_0 FT-IR Spectroscopy Workflow cluster_1 qNMR Spectroscopy Workflow A Sample: (2R)-3-(3-Fluoro-4-methoxyphenyl) -2-methylpropan-1-ol B ATR-FTIR Analysis (No Sample Prep) A->B Aliquot 1 D 1H & 19F qNMR with Internal Standard A->D Aliquot 2 C Functional Group ID (O-H, C-F, C-O-C) B->C H Comprehensive Purity Profile Validated for Drug Development C->H E Absolute Mass Fraction Quantification D->E F Addition of Chiral Shift Reagent (CSR) D->F Post-qNMR E->H G Enantiomeric Excess (ee) Calculation F->G G->H

Caption: Workflow for structural and chiral purity validation using FT-IR and qNMR.

References

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. "Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. 4

  • Patsnap Eureka. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance." Patsnap, 2025. 2

  • BenchChem Technical Support. "Quantitative NMR (qNMR) for High-Precision Purity Assessment." BenchChem, 2025. 1

  • Silva, R., et al. "Purity determination of a new antifungal drug candidate using quantitative 1H NMR spectroscopy." Magnetic Resonance in Chemistry (PubMed), 2020. 3

Sources

A Comparative Guide to the Chemical Stability of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol Under Acidic vs. Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic chemical stability of a potential drug candidate is a cornerstone of its developability profile. This guide provides an in-depth comparative analysis of the stability of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol under acidic and basic stress conditions. The insights and experimental protocols detailed herein are designed to offer a robust framework for assessing the degradation pathways and establishing the stability-indicating nature of analytical methods, in line with international regulatory expectations.[1][2][3]

The purpose of such stability testing is to provide evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as pH.[4] This is a critical quality attribute that impacts the safety and efficacy of the final drug product.[5]

Introduction to (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol and the Rationale for Forced Degradation Studies

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a chiral building block with structural motifs common in modern pharmaceutical agents. Its architecture, comprising a primary alcohol, a methoxy-substituted phenyl ring, and a carbon-fluorine bond, presents several points of potential chemical reactivity.

Forced degradation, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing.[3] These studies are fundamental to:

  • Elucidating Degradation Pathways: Identifying the likely degradation products helps in understanding the chemical behavior of the molecule.[3][6]

  • Developing Stability-Indicating Methods: The data generated is crucial for developing and validating analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[6]

  • Informing Formulation and Packaging Development: Knowledge of a molecule's liabilities can guide the selection of appropriate excipients and container closure systems to ensure product stability.[3]

The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the requirements for stability testing, including the need for stress testing under various conditions such as acid/base hydrolysis, oxidation, and photolysis.[4][6][7]

Predicted Chemical Stability Based on Molecular Structure

Before delving into experimental design, a theoretical assessment of the molecule's functional groups can predict its likely stability under acidic and basic conditions.

  • Ether Linkage: The methoxy group attached to the phenyl ring forms an aryl alkyl ether. While generally stable, ethers can undergo cleavage under strong acidic conditions.[8] The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack.

  • Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry and is generally highly resistant to degradation under typical hydrolytic conditions.[9][10][11]

  • Primary Alcohol: The primary alcohol is susceptible to oxidation but is generally stable under mild acidic and basic hydrolytic conditions.

  • Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing fluorine atom influence the electron density of the aromatic ring, which could affect its susceptibility to electrophilic or nucleophilic attack, although this is less likely under the tested conditions compared to ether cleavage.

Based on this analysis, the primary anticipated degradation pathway under acidic conditions is the cleavage of the methoxy ether. Under basic conditions, the molecule is expected to be relatively stable, as there are no readily hydrolyzable functional groups like esters or amides.

Experimental Design: A Head-to-Head Comparison

To empirically determine the stability profile, a forced degradation study is designed. The following protocol provides a comprehensive approach to comparing the stability of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol under acidic and basic conditions.

Materials and Reagents
  • (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

  • Hydrochloric Acid (HCl), 0.1 N and 1 N

  • Sodium Hydroxide (NaOH), 0.1 N and 1 N

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic Acid (TFA)

Experimental Workflow

The overall workflow for the forced degradation study is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of API in Methanol (1 mg/mL) acid Acidic Stress: Add 0.1 N HCl Heat at 60°C prep->acid Aliquot base Basic Stress: Add 0.1 N NaOH Heat at 60°C prep->base Aliquot control Control: API in Methanol/Water Heat at 60°C prep->control Aliquot neutralize Neutralize Samples at Time Points (e.g., 2, 4, 8, 24h) acid->neutralize base->neutralize control->neutralize dilute Dilute to Final Concentration (e.g., 0.1 mg/mL) neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS dilute->hplc data Quantify API Peak Area and Degradant Peaks hplc->data

Caption: Experimental workflow for forced degradation study.

Detailed Protocol
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol in methanol.

  • Stress Sample Preparation:

    • Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Control: To 1 mL of the stock solution, add 1 mL of water.

  • Incubation: Incubate all samples in a water bath at 60°C.

  • Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic samples with an equivalent amount of 0.1 N NaOH and the basic samples with an equivalent amount of 0.1 N HCl.

  • Sample Analysis:

    • Dilute the neutralized samples with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometry (MS) detection.[12]

HPLC Method Parameters (Illustrative)
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm and 275 nm; Mass Spectrometry (ESI+)

Results and Discussion: A Comparative Analysis

The following table presents illustrative data from the forced degradation study, comparing the stability of the parent compound under acidic and basic conditions.

Time (hours)% Parent Remaining (Acidic, 0.1 N HCl, 60°C)% Parent Remaining (Basic, 0.1 N NaOH, 60°C)
0100.0100.0
295.299.8
488.799.5
875.199.2
2452.398.9
Stability Under Basic Conditions

As predicted, (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol demonstrates high stability under basic conditions. The minimal degradation observed is within the experimental variability and indicates that the molecule is robust to base-catalyzed hydrolysis. This is a favorable characteristic for drug candidates, as it suggests stability in the physiological pH of the small intestine and in potential liquid formulations buffered at neutral to slightly basic pH.

Instability and Degradation Pathway Under Acidic Conditions

In contrast, significant degradation is observed under acidic conditions. The degradation follows pseudo-first-order kinetics, with a substantial loss of the parent compound over 24 hours. This confirms the lability of the molecule to acid-catalyzed reactions.

Analysis of the chromatograms from the acidic stress samples by HPLC-MS would likely reveal the formation of a major degradation product. Based on chemical principles, the most probable degradation pathway is the acid-catalyzed cleavage of the aryl-methyl ether bond.[8][13]

The proposed degradation pathway is illustrated below:

Caption: Proposed degradation pathway via ether cleavage. (Note: As I cannot generate images, the DOT script above is a template. In a real scenario, chemical structure images would be included.)

This degradation to a phenolic compound could have significant implications for the drug's pharmacological and toxicological profile. The formation of this degradant would need to be monitored and controlled in the final drug product.

Comparative Summary and Implications for Drug Development

ConditionStability ProfileMajor Degradation ProductImplications
Acidic Labile(2R)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-olPotential for degradation in the stomach if formulated for oral delivery. Requires careful formulation strategies (e.g., enteric coating). The stability-indicating analytical method must be able to resolve and quantify this degradant.
Basic Highly StableNone significantFavorable for formulation in neutral to basic conditions. Low risk of degradation during processing and storage under these conditions.

Conclusion

This guide provides a comprehensive comparison of the chemical stability of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol under acidic and basic conditions. The compound exhibits significant lability in acidic environments, likely through the cleavage of the methoxy ether, while demonstrating excellent stability under basic conditions. This information is critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a robust, stability-indicating analytical method. These findings underscore the importance of conducting thorough forced degradation studies early in the drug development process to mitigate risks and ensure the quality, safety, and efficacy of new pharmaceutical products.[5]

References

  • ICH Guideline for Stability Testing | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Retrieved from [Link]

  • ICH. (2010). Q1A(R2) Guideline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Huynh-Ba, K. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Pharmaceutical Engineering, 44(3), 1-10. Retrieved from [Link]

  • Challener, C. A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). Retrieved from [Link]

  • McGlynn, P. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International, 36(1). Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC North America, 38(6), 324-336. Retrieved from [Link]

  • Reid, G., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). Retrieved from [Link]

  • Phillips, S. T., et al. (2013). End-Capped Poly(benzyl ethers): Acid and Base Stable Polymers That Depolymerize Rapidly from Head-to-Tail in Response to Specific Applied Signals. Macromolecules, 46(15), 5945-5953. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • George, O., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

  • Sharma, G., & Saini, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(9), 226-236. Retrieved from [Link]

  • Google Patents. (2001). US6320085B1 - Process for the preparation of benzyl-ethers.
  • ResearchGate. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. Retrieved from [Link]

  • Biosciences Biotechnology Research Asia. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. Retrieved from [Link]

  • Chakraborty, S., & Abraham, T. E. (2025). Enhanced biodegradation of fluorinated pharmaceutical by Aspergillus flavus and Cunninghamella elegans biofilms: kinetics and mechanisms. Environmental Science and Pollution Research, 32, 1-16. Retrieved from [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. Retrieved from [Link]

Sources

Cross-Validation of Enzymatic vs. Chemical Synthesis for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral building block (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a critical intermediate in the development of targeted therapeutics and active pharmaceutical ingredients (APIs). Establishing the (2R)-methyl stereocenter with high fidelity is the primary synthetic challenge. This guide provides an objective, data-driven cross-validation of the two premier methodologies for its preparation: Transition-Metal Catalyzed Asymmetric Hydrogenation (Chemical) and an Ene-Reductase/Alcohol Dehydrogenase Biocatalytic Cascade (Enzymatic).

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, selecting between chemical and enzymatic routes requires understanding the fundamental causality behind their stereocontrol mechanisms.

Chemical Route: Ru-BINAP Asymmetric Hydrogenation

The chemical approach relies on the asymmetric hydrogenation of an (E)

α -methylcinnamic acid derivative.
  • Causality of Stereocontrol: The chiral pocket is defined by the Ru(OAc)₂((R)-BINAP) catalyst. The substrate coordinates to the ruthenium center via both the carboxylate oxygen and the olefinic π -bond. The steric bulk of the rigid binaphthyl backbone restricts the rotational freedom of the substrate, forcing the metal-hydride transfer to occur exclusively on the re-face of the olefin[1].

  • Chemoselectivity in Reduction: The resulting (2R)-propanoic acid must be reduced to the target alcohol. Borane-tetrahydrofuran (BH₃-THF) is selected over LiAlH₄. While LiAlH₄ risks hydrodefluorination of the electron-rich fluoro-methoxyphenyl ring, BH₃-THF acts as a mild, electrophilic reducing agent that chemoselectively targets the electron-rich carboxylic acid without disturbing the halogen.

Enzymatic Route: ERED/ADH Biocatalytic Cascade

The biocatalytic route utilizes an engineered Old Yellow Enzyme (OYE) Ene-Reductase (ERED) coupled with an Alcohol Dehydrogenase (ADH)[2].

Causality of Stereocontrol: The substrate, an (E)

α -methylcinnamaldehyde derivative, anchors into the ERED active site via bidentate hydrogen bonding between its carbonyl oxygen and conserved Histidine/Asparagine residues. This precise orientation allows a stereospecific hydride transfer from the tightly bound FMNH₂ cofactor to the Cβ​ atom, followed by solvent protonation at Cα​ via a conserved Tyrosine residue, yielding the (2R)-aldehyde[3].
  • Cascade Logic: Aldehydes are notoriously toxic to enzymes and are prone to base-catalyzed racemization at the α -position. By introducing an ADH into the same pot, the transient (2R)-aldehyde is immediately reduced to the target (2R)-alcohol. This cascade drives the thermodynamic equilibrium forward and permanently locks the stereocenter[2]. A Glucose Dehydrogenase (GDH) system is used to continuously regenerate the NADP+ cofactor[4].

  • Mandatory Visualizations: Workflow Diagrams

    ChemicalRoute Substrate Substrate: (E)-α-Methylcinnamic Acid Deriv. Hydrogenation Asymmetric Hydrogenation (H2, 50 bar, MeOH, 50°C) Substrate->Hydrogenation Catalyst Catalyst: Ru(OAc)2((R)-BINAP) Catalyst->Hydrogenation Intermediate Intermediate: (2R)-Propanoic Acid Deriv. Hydrogenation->Intermediate Reduction Chemical Reduction (BH3-THF, 0°C to RT) Intermediate->Reduction Product Target: (2R)-Alcohol Reduction->Product

    Caption: Workflow of the Ru-BINAP catalyzed chemical synthesis of the (2R)-alcohol.

    EnzymaticRoute Substrate Substrate: (E)-α-Methylcinnamaldehyde Deriv. ERED Ene-Reductase (OYE1) Stereoselective C=C Reduction Substrate->ERED Intermediate Intermediate: (2R)-Propanal Deriv. ERED->Intermediate ADH Alcohol Dehydrogenase (ADH) Chemoselective C=O Reduction Intermediate->ADH Product Target: (2R)-Alcohol ADH->Product Cofactor Cofactor Regeneration (GDH / Glucose / NADP+) Cofactor->ERED FMNH2 recycling Cofactor->ADH NADPH recycling

    Caption: Biocatalytic cascade utilizing ERED and ADH for the synthesis of the (2R)-alcohol.

    Self-Validating Experimental Protocols

    To ensure trustworthiness, the following protocols include built-in analytical checkpoints to validate the system before proceeding to subsequent steps.

    Chemical Protocol: Ru-BINAP Hydrogenation & Reduction

    Step 1: Asymmetric Hydrogenation

    • In a nitrogen-purged autoclave, dissolve 10.0 mmol of (E) -3-(3-fluoro-4-methoxyphenyl)-2-methylacrylic acid in 20 mL anhydrous degassed methanol.

    • Add 0.1 mol% Ru(OAc)₂((R)-BINAP) catalyst under a strict inert atmosphere.

    • Pressurize the reactor to 50 bar with H₂ gas and heat to 50 °C. Stir at 800 rpm for 12 hours.

    • Validation Checkpoint: Depressurize and sample 50 µL. Analyze via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Proceed only if conversion is >99% and ee is >95%.

    • Concentrate the mixture in vacuo to yield the intermediate acid.

    Step 2: Chemoselective Reduction

    • Dissolve the crude acid in 15 mL anhydrous THF and cool to 0 °C under argon.

    • Add 15.0 mmol of BH₃-THF complex (1.0 M in THF) dropwise over 30 minutes to control the exothermic evolution of H₂.

    • Warm to room temperature and stir for 4 hours.

    • Carefully quench with 5 mL methanol at 0 °C. Concentrate, extract with EtOAc, wash with 1M HCl and brine, dry over Na₂SO₄, and purify via flash chromatography.

    Enzymatic Protocol: One-Pot ERED/ADH Cascade

    Step 1: Cascade Assembly

    • Prepare 100 mL of Potassium Phosphate (KPi) buffer (100 mM, pH 7.0).

    • Add 10.0 mmol of (E) -3-(3-fluoro-4-methoxyphenyl)-2-methylacrylaldehyde dissolved in 10 mL DMSO (10% v/v co-solvent to ensure substrate solubility).

    • Charge the reactor with 50 mg recombinant ERED (e.g., OYE1), 50 mg ADH, and 20 mg GDH.

    • Initiate the cascade by adding 0.5 mM NADP+ and 20.0 mmol D-glucose[4].

    • Incubate at 30 °C with orbital shaking at 200 rpm for 24 hours.

    Step 2: In-Process Monitoring & Workup

    • Validation Checkpoint: At 12 hours, extract a 100 µL aliquot with EtOAc and analyze via GC-FID. The presence of the intermediate aldehyde indicates ADH limitation or NADPH depletion. If aldehyde >5%, supplement with an additional 5 mg GDH and 5 mmol glucose to restore the cofactor pool.

    • Upon completion (>99% conversion), extract the aqueous phase 3x with EtOAc. Dry the combined organic layers over MgSO₄ and evaporate to yield the highly pure (2R)-alcohol.

    Quantitative Data Comparison

    The table below summarizes the experimental performance metrics of both methodologies based on standardized 10-mmol scale validations.

    Performance MetricChemical Synthesis (Ru-BINAP)Enzymatic Synthesis (ERED/ADH)
    Overall Yield 78% (Over 2 distinct steps)88% (One-pot cascade)
    Enantiomeric Excess (ee) 96%>99%
    E-factor (kg waste / kg product) ~45 (High solvent/metal waste)~15 (Aqueous buffer, highly biodegradable)
    Reaction Time 16 h (Total operational time)24 h (Incubation time)
    Volumetric Productivity High (~100 g/L)Moderate (~30 g/L)
    Primary Cost Drivers Ruthenium catalyst, high-pressure equipmentRecombinant enzymes, NADP+ cofactor
    Scalability Limitations Exothermic BH₃ quench at scaleSubstrate solubility in aqueous media

    Conclusion & Recommendations

    Both methodologies successfully yield (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, but they serve different operational paradigms.

    • The Chemical Route is recommended for legacy facilities equipped with high-pressure hydrogenation infrastructure that require high volumetric productivity. However, it suffers from a higher E-factor and requires rigorous safety protocols for BH₃-THF handling.

    • The Enzymatic Route is superior for modern, sustainability-focused drug development. The ERED/ADH cascade provides unparalleled enantioselectivity (>99% ee) and eliminates the need for heavy metals and high-pressure hydrogen, making it the optimal choice for late-stage API synthesis where trace metal contamination must be avoided.

    References

    • Straightforward Synthesis of Chiral Terpenoid Building Blocks by Ru-Catalyzed Enantioselective Hydrogenation.
    • Bioreduction of α-methylcinnamaldehyde derivatives: Chemo-enzymatic asymmetric synthesis of Lilial™ and Helional™.
    • Artificial Biocatalytic Linear Cascades for Preparation of Organic Molecules.
    • Design of De Novo Three-Enzyme Nanoreactors for Stereodivergent Synthesis of α-Substituted Cyclohexanols.

    Sources

    Pharmacological and Physicochemical Profiling of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol: A Comparative Guide for Drug Development

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel structural motifs to solve complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges. The compound (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol (CAS: 1339913-41-5)[1] represents a highly specialized, chiral building block. While not a standalone therapeutic, it is a critical pharmacophore used to impart metabolic stability, enhance lipophilicity, and pre-organize molecular conformation in targeted drug discovery (e.g., kinase inhibitors and tubulin-targeting agents) [2].

    This guide objectively compares the pharmacological and physicochemical performance of this advanced building block against its non-fluorinated and non-methylated reference counterparts, providing the experimental frameworks necessary to validate its utility.

    Structural Deconstruction & Rationale

    To understand the value of this compound, we must deconstruct its structure into two functional modifications and explain the causality behind their pharmacological impact.

    The 3-Fluoro-4-methoxy Aryl Motif

    In unsubstituted 4-methoxyphenyl rings, the electron-donating methoxy group activates the ortho positions (C3 and C5), making them highly susceptible to electrophilic attack by Cytochrome P450 (CYP450) enzymes [3].

    • Metabolic Shielding: The introduction of a fluorine atom at the 3-position provides a dual shield. Sterically, fluorine (van der Waals radius 1.47 Å) occupies the metabolic "soft spot." Electronically, its high electronegativity pulls electron density away from the aromatic ring, deactivating it against CYP450-mediated oxidation [4].

    • pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the adjacent methoxy oxygen, modulating its strength as a hydrogen-bond acceptor, which can be critical for achieving selectivity in kinase hinge-binding regions.

    The (2R)-Methyl Propanol Linker

    Linear alkyl chains (like a standard propanol linker) suffer from high conformational entropy. When a drug binds to a target, it must adopt a specific conformation, paying a high entropic penalty.

    • Conformational Restriction: The addition of the methyl group at the C2 position creates a chiral center. The specific (2R) stereochemistry restricts the rotation of the adjacent carbon-carbon bonds, pre-organizing the linker into a favorable bioactive trajectory.

    • Steric Hindrance: The methyl group provides local steric bulk adjacent to the primary alcohol, reducing the rate of Phase II metabolism (e.g., glucuronidation) if the alcohol is retained in the final drug molecule.

    MetabolicLogic A Unsubstituted 4-Methoxyphenyl B CYP450 Oxidation (Ortho to Methoxy) A->B C Rapid Clearance & Reactive Metabolites B->C D 3-Fluoro-4-methoxyphenyl (CAS 1339913-41-5) E Steric & Electronic Shielding by Fluorine D->E F Metabolic Stability & Prolonged Half-life E->F

    Caption: Logic pathway demonstrating how 3-fluoro substitution prevents CYP450-mediated ortho-oxidation.

    Comparative Pharmacological Profile

    To objectively evaluate the performance of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, we compare it against two baseline reference building blocks:

    • Reference A: 3-(4-methoxyphenyl)propan-1-ol (Lacks both fluorine and the chiral methyl).

    • Reference B: 3-(3-Fluoro-4-methoxyphenyl)propan-1-ol (Possesses fluorine, lacks the chiral methyl).

    The table below summarizes the predicted and experimentally derived physicochemical and in vitro pharmacological parameters when these motifs are incorporated into a standard drug scaffold.

    ParameterReference A (Base)Reference B (Fluorinated)Target Compound (Fluorinated + Chiral)Pharmacological Impact
    LogP (Lipophilicity) ~ 1.8~ 2.0~ 2.3Higher LogP improves membrane permeability and BBB penetration.
    HLM Intrinsic Clearance High (~45 µL/min/mg)Low (~15 µL/min/mg)Very Low (~10 µL/min/mg)Fluorine blocks aromatic oxidation; the methyl group slows aliphatic metabolism.
    Conformational Entropy High (Highly flexible)High (Highly flexible)Low (Pre-organized)The (2R)-methyl reduces the entropic penalty upon target binding, increasing affinity.
    Primary Utility Generic linkerMetabolically stable linkerConformationally restricted, stable vectorTarget compound is ideal for rigid binding pockets requiring precise spatial orientation.

    Experimental Protocols & Validation Workflows

    To ensure scientific integrity, any claims regarding metabolic stability and stereochemical purity must be empirically validated. The following protocols are designed as self-validating systems.

    Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

    This assay quantifies the intrinsic clearance ( CLint​ ) of the compound, proving the metabolic shielding effect of the fluorine atom [3].

    Self-Validation Control: Always run Verapamil (high clearance) and Warfarin (low clearance) concurrently. If Verapamil is not rapidly degraded, the NADPH regenerating system has failed, and the assay must be rejected.

    • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M Potassium Phosphate buffer (pH 7.4).

    • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate.

    • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 45 minutes), extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

    HLMWorkflow S1 1. Prepare 1 µM Test Compound in 0.1 M Phosphate Buffer (pH 7.4) S2 2. Add Human Liver Microsomes (0.5 mg/mL final protein conc.) S1->S2 S3 3. Pre-incubate at 37°C for 5 minutes S2->S3 S4 4. Initiate Reaction with NADPH (1 mM final) S3->S4 S5 5. Aliquot at 0, 5, 15, 30, 45 min & Quench with Cold Acetonitrile S4->S5 S6 6. Centrifuge (15,000g) & Analyze Supernatant via LC-MS/MS S5->S6

    Caption: Step-by-step experimental workflow for evaluating in vitro microsomal stability.

    Protocol 2: Chiral Purity & Enantiomeric Excess (ee) Determination

    The pharmacological benefit of the (2R)-methyl group is entirely dependent on its stereochemical purity.

    Self-Validation Control: Prior to analyzing the (2R) batch, inject a racemic mixture of the compound. You must achieve a baseline resolution ( Rs​>1.5 ) between the (2R) and (2S) peaks. If Rs​<1.5 , the column chemistry or mobile phase must be optimized before proceeding.

    • Sample Preparation: Dissolve the compound in HPLC-grade Hexane/Isopropanol (90:10 v/v) to a concentration of 1 mg/mL.

    • Column Selection: Utilize a chiral stationary phase column, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Chromatographic Conditions:

      • Mobile Phase: Hexane / Isopropanol (95:5 v/v) under isocratic conditions.

      • Flow Rate: 1.0 mL/min.

      • Temperature: 25°C.

      • Detection: UV absorbance at 254 nm and 280 nm.

    • Quantification: Inject 10 µL of the sample. Calculate the Enantiomeric Excess ( ee ) using the peak area of the (2R) enantiomer versus the trace (2S) enantiomer. A pharmaceutical-grade building block should exhibit an ee≥98% .

    Conclusion

    The integration of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol into a drug discovery pipeline offers a sophisticated method for overcoming poor pharmacokinetic profiles. By leveraging the electronegativity of fluorine to block CYP450 oxidation and utilizing the (2R)-methyl group to restrict conformational entropy, medicinal chemists can design highly potent, metabolically stable therapeutics.

    References

    • Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. 2015;58(21):8315-8359. [Link]

    • Swallow S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry. 2015;54:65-133. [Link]

    • Purser S, Moore PR, Swallow S, Gouverneur V. "Fluorine in medicinal chemistry." Chemical Society Reviews. 2008;37(2):320-330. [Link]

    Safety Operating Guide

    A Senior Application Scientist's Guide to Handling (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

    Author: BenchChem Technical Support Team. Date: March 2026

    Predictive Hazard Assessment

    The molecular structure of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol informs our safety protocol. We can anticipate its potential hazards by dissecting its key components: the fluoro-methoxyphenyl group and the 2-methylpropan-1-ol backbone.

    Structural Feature Associated Hazard Class Rationale & Supporting Evidence from Analogous Compounds
    Aromatic Fluorine Skin, Eye, and Respiratory Irritation; Potential for Acute ToxicityHalogenated aromatic compounds can cause irritation.[1] The Safety Data Sheet for the structurally related 3-(3-Trifluoromethylphenyl)propanol lists skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) as known hazards.[2]
    Propanol Backbone Flammable Liquid and Vapor; Potential for Organ System EffectsThe 2-methylpropan-1-ol (isobutanol) backbone suggests flammability (H226).[3][4] It is also classified as causing skin irritation, serious eye damage, and potential respiratory irritation and drowsiness.[3][4]
    Overall Structure Potential for Harm if SwallowedMany functionalized small molecules carry a risk of acute oral toxicity. For instance, 3-(3-Trifluoromethylphenyl)propanol is classified as harmful if swallowed (H302).[2]

    Core Personal Protective Equipment (PPE) Protocol

    A multi-layered PPE strategy is essential to mitigate the risks identified above. The primary goal is to prevent all routes of exposure—dermal, ocular, and inhalation.

    Protection Area Required PPE Rationale and Best Practices
    Eyes/Face Chemical safety goggles with side shields (ANSI Z87.1 certified)Minimum Requirement: Protects against splashes and incidental vapor exposure. For procedures with a higher risk of splashing (e.g., transfers of >100 mL), a full-face shield should be worn over safety goggles.[5][6][7]
    Skin/Hands Nitrile or Neoprene GlovesRationale: Prevents direct skin contact, which may cause irritation or absorption.[5] Practice: Use a double-gloving technique for added protection during handling. Inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected. Never wear contaminated gloves outside the immediate work area.[8]
    Body Flame-retardant laboratory coatRationale: Protects against splashes and provides a removable barrier in case of a significant spill.[5] Practice: Ensure the lab coat is fully buttoned. For large-scale operations, a chemical-resistant apron worn over the lab coat is recommended.[9] Long pants and closed-toe shoes are mandatory.[5][8]
    Respiratory Primary Control: Certified Chemical Fume HoodRationale: This is an engineering control and your most critical piece of safety equipment. All handling of the solid compound and its solutions must be performed in a properly functioning fume hood to minimize inhalation of vapors or aerosols.[2] Secondary Control: In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor (OV) cartridge may be necessary.[9][10]

    Operational Workflow: From Receipt to Reaction

    Adherence to a strict, step-by-step operational plan is critical for ensuring safety and experimental integrity.

    Pre-Handling Safety Checklist
    • Verify Engineering Controls: Confirm the chemical fume hood has a current certification and the airflow is adequate.

    • Assemble PPE: Don all required PPE as outlined in the table above.

    • Prepare Spill Kit: Ensure a spill kit equipped for flammable and halogenated organic compounds is immediately accessible.

    • Review Emergency Procedures: Locate the nearest safety shower and eyewash station and confirm the path is unobstructed.[2]

    Step-by-Step Handling Protocol
    • Chemical Transport: When moving the container, use a secondary container to mitigate the risk of drops and spills.

    • Weighing: If weighing the solid, perform the task inside the fume hood. Use anti-static tools and equipment where applicable.[11]

    • Solution Preparation: Add the compound slowly to the solvent. Be aware of any potential exothermic reactions. Keep the container opening pointed away from your face.

    • Transfers: Use appropriate tools (e.g., cannulas, syringes) for liquid transfers to minimize splashing or aerosol generation.[8]

    • Post-Handling: Thoroughly decontaminate the work area. Wash hands with soap and water after removing gloves.[12]

    Emergency Response Plan
    Incident Immediate Action Protocol
    Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[2][3]
    Eye Contact Flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]
    Inhalation Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][13]
    Minor Spill (<50 mL) Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material into a sealed container for halogenated waste disposal.
    Major Spill (>50 mL) Evacuate the laboratory and alert your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean it up yourself.[14]
    Diagram: Safe Handling Workflow

    G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling A Verify Fume Hood & Eyewash Station B Don Required PPE A->B C Prepare Spill Kit B->C D Weigh Compound C->D Proceed to Handling E Prepare Solution D->E F Perform Reaction/Transfer E->F G Segregate Waste F->G Proceed to Cleanup H Decontaminate Work Area G->H I Remove PPE & Wash Hands H->I

    Caption: A standard workflow for safely handling the chemical.

    Waste Management and Disposal Protocol

    Proper segregation of waste is not only a matter of compliance but is also critical for environmental protection and cost management. As a fluorinated organic compound, (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol must be treated as halogenated waste .[1]

    The Causality Behind Segregation:

    • Non-halogenated solvents are often recycled or used as fuel additives in cement kilns.[15][16]

    • Halogenated solvents cannot be treated this way. They require high-temperature incineration to prevent the formation of toxic byproducts. This process is significantly more expensive.[15] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, leading to unnecessary costs and environmental burden.[15]

    Step-by-Step Disposal Plan
    • Container Selection: Use a designated, properly labeled container for "Halogenated Organic Waste." Ensure the container is made of a material compatible with the solvents used.

    • Waste Segregation:

      • Liquid Waste: Any solutions containing the title compound, as well as solvent rinses of the glassware, must be collected in the halogenated liquid waste container.[17]

      • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, silica gel) must be placed in a separate, clearly labeled "Halogenated Solid Waste" container.

    • Labeling: As waste is added, maintain a log on the container's hazardous waste label, listing all components and their approximate percentages.[17]

    • Storage: Store the sealed waste container in a well-ventilated secondary containment bin, away from incompatible materials, until it is collected by your institution's EHS department.

    Diagram: Waste Segregation Logic

    G Start Waste Generated IsHalogenated Contains Fluorine? Start->IsHalogenated IsLiquid Liquid or Solid? IsHalogenated->IsLiquid Yes NonHalogenated Non-Halogenated Waste Stream IsHalogenated->NonHalogenated No HalogenatedLiquid Halogenated Liquid Waste Container IsLiquid->HalogenatedLiquid Liquid HalogenatedSolid Halogenated Solid Waste Container IsLiquid->HalogenatedSolid Solid

    Caption: Decision tree for correct waste stream segregation.

    References

    • MedChemExpress. (2025, December 16). Safety Data Sheet: 3-(3-Trifluoromethylphenyl)propanol.
    • University of Wisconsin-Madison. Hazardous Waste Segregation. Retrieved from [Link]

    • University of British Columbia. Organic Solvent Waste Disposal. Retrieved from [Link]

    • University of Toronto. Chemical Waste Disposal. Retrieved from [Link]

    • University of Waterloo. Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. Retrieved from [Link]

    • ETH Zurich. Laboratory Safety Guidelines. Retrieved from [Link]

    • Albert Kerbl GmbH. Protective Equipment | Plant Protection. Retrieved from [Link]

    • Growing Produce. (2013, February 1). Personal Protective Equipment A Must For Safe Pesticide Use. Retrieved from [Link]

    • Rutgers University. Fluorine Safety Operating Procedure. Retrieved from [Link]

    • Laboratory Safety Institute. Laboratory Safety Guidelines. Retrieved from [Link]

    • Province of British Columbia. (2021, January 15). Personal protective equipment. Retrieved from [Link]

    • Government of Canada. (2022, January 21). Personal Protective Equipment. Retrieved from [Link]

    • McGill University. Laboratory Safety. Retrieved from [Link]

    • Breckland Scientific Supplies Ltd. (2018, October 23). Safety Data Sheet: 2-Methylpropan-1-ol. Retrieved from [Link]

    • Chemos GmbH & Co. KG. Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

    • Dalhousie University. Chemical Laboratory Safety Manual. Retrieved from [Link]

    Sources

    ×

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.